3-tert-Butylsulfanyl-pyridin-2-ylamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-tert-butylsulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-9(2,3)12-7-5-4-6-11-8(7)10/h4-6H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLSSTPVTVGUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590318 | |
| Record name | 3-(tert-Butylsulfanyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551950-47-1 | |
| Record name | 3-[(1,1-Dimethylethyl)thio]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551950-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(tert-Butylsulfanyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of 3-tert-Butylsulfanyl-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of 3-tert-Butylsulfanyl-pyridin-2-ylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document also furnishes detailed, standardized protocols for the experimental determination of its key physical properties, including melting point, boiling point, and solubility. Furthermore, a logical workflow for the systematic physicochemical characterization of this and similar novel chemical entities is presented. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling consistent and reproducible characterization.
Introduction
This compound is a substituted aminopyridine derivative. Compounds within this class are recognized for their diverse pharmacological activities and are frequently investigated as scaffolds in the development of novel therapeutic agents. Accurate determination of the physical properties of such compounds is a critical first step in the drug development pipeline, influencing formulation, bioavailability, and pharmacokinetic profiling. This document outlines the available data for this compound and provides robust, generalized methodologies for its further characterization.
Physicochemical Properties
The known identifying properties of this compound have been compiled from supplier databases. To date, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.
Identity and Molecular Structure
| Property | Value | Source |
| IUPAC Name | 3-(tert-butylsulfanyl)pyridin-2-amine | N/A |
| CAS Number | 551950-47-1 | [1][2] |
| Molecular Formula | C₉H₁₄N₂S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| Canonical SMILES | CC(C)(C)SC1=C(N=CC=C1)N | N/A |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, generalized protocols for determining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.[3][4]
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depressed and broader melting range.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it to a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, heat rapidly to about 10-15°C below the estimated melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.
-
-
Purity Assessment: A narrow melting range is indicative of high purity.
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, a micro boiling point determination is appropriate. If the compound is a solid at room temperature, this method would be applicable if it melts at a temperature significantly below its decomposition temperature.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method observes the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the liquid sample.[5][6]
Apparatus:
-
Melting point apparatus or Thiele tube with heating oil
-
Small test tube (e.g., 6 x 50 mm) or melting point capillary tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Device for attaching the test tube to the thermometer (e.g., rubber ring)
Procedure:
-
Sample Preparation: Add a few drops of the liquid sample (or molten solid) into the small test tube to a depth of about 1-2 cm.
-
Capillary Insertion: Place a smaller capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., the heating block of a melting point apparatus or a Thiele tube). The bottom of the test tube should be near the thermometer bulb.
-
Heating: Heat the apparatus. As the temperature rises, air trapped in the inverted capillary will expand and bubble out.
-
Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.
-
Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inverted capillary.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Principle: The solubility of a substance is determined by the intermolecular forces between the solute and the solvent. "Like dissolves like" is a useful guiding principle; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7][8] The presence of acidic or basic functional groups can significantly alter solubility in aqueous solutions of different pH.[9]
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
Solvents:
-
Water (polar, protic)
-
5% w/v Sodium Hydroxide (aqueous base)
-
5% v/v Hydrochloric Acid (aqueous acid)
-
Ethanol (polar, protic)
-
Dichloromethane (polar, aprotic)
-
Hexanes (non-polar)
Procedure:
-
General Method:
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent in small portions.
-
After each addition, stir or vortex the mixture vigorously for at least 60 seconds.
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
-
Systematic Approach:
-
Water: Determine solubility in water first. The aminopyridine moiety suggests potential for some water solubility through hydrogen bonding.
-
Aqueous Acid/Base:
-
If insoluble in water, test solubility in 5% HCl. The basic amino group is expected to be protonated, forming a soluble salt.
-
If insoluble in water, also test solubility in 5% NaOH. The presence of acidic protons would be necessary for solubility in a base.
-
-
Organic Solvents: Test solubility in a range of organic solvents from polar to non-polar to establish a full solubility profile.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While foundational identifying information for this compound is available, a comprehensive public dataset of its physical properties is lacking. This guide provides standardized, accessible protocols to enable researchers to systematically determine these crucial parameters. The presented workflow offers a logical progression for the characterization of this and other novel compounds, ensuring that subsequent research and development efforts are built upon a solid foundation of reliable physicochemical data.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 3-tert-ブチルスルファニル-ピリジン-2-イルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. chymist.com [chymist.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. www1.udel.edu [www1.udel.edu]
Elucidation of the Chemical Structure of 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 3-tert-Butylsulfanyl-pyridin-2-ylamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative synthetic route and predicted analytical characterization based on established chemical principles and spectral data from analogous structures. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of this compound's structure and potential methods for its synthesis and characterization.
Introduction
Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological activities. The compound this compound incorporates a 2-amino group and a 3-tert-butylsulfanyl substituent, features that suggest potential for diverse chemical interactions and biological applications. The 2-aminopyridine moiety is a known pharmacophore, while the bulky, lipophilic tert-butylsulfanyl group can significantly influence properties such as cell membrane permeability and metabolic stability.
Chemical Structure and Properties
Based on its IUPAC name, the chemical structure of this compound is presented below. Key physicochemical properties, sourced from available chemical supplier information, are summarized in Table 1.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 551950-47-1 | [1] |
| Molecular Formula | C₉H₁₄N₂S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
| Hazard | Irritant | [1] |
Proposed Synthesis
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
Reaction: Buchwald-Hartwig C-S Cross-Coupling
-
Reactants: To an oven-dried Schlenk flask is added 2-amino-3-bromopyridine (1.0 eq), sodium tert-butylthiolate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Solvent: The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous dioxane is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Predicted Analytical Data for Structural Elucidation
The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Pyridine H-6 |
| ~7.0-7.2 | d | 1H | Pyridine H-4 |
| ~6.6-6.8 | dd | 1H | Pyridine H-5 |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~1.3-1.5 | s | 9H | -C(CH₃)₃ |
Rationale: The chemical shifts for the pyridine protons are estimated based on the electronic effects of the amino and tert-butylsulfanyl groups. The amino group is electron-donating, shifting ortho and para protons upfield, while the sulfur substituent has a more complex effect. The tert-butyl group will appear as a characteristic singlet in the aliphatic region.
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158-160 | Pyridine C-2 |
| ~145-148 | Pyridine C-6 |
| ~138-140 | Pyridine C-4 |
| ~115-118 | Pyridine C-5 |
| ~110-113 | Pyridine C-3 |
| ~45-48 | -C (CH₃)₃ |
| ~30-32 | -C(C H₃)₃ |
Rationale: The chemical shifts are predicted based on additive rules for substituted pyridines. The carbon attached to the nitrogen (C-2) and the carbon at position 6 will be the most downfield among the ring carbons.
Mass Spectrometry (Predicted)
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Ion |
| ESI-MS | 183.0950 | [M+H]⁺ |
Rationale: Electrospray ionization (ESI) in positive mode is expected to produce the protonated molecular ion [M+H]⁺. The exact mass is calculated based on the molecular formula C₉H₁₄N₂S.
IR Spectroscopy (Predicted)
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1620 | Strong | N-H bend (scissoring) |
| 1590-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1365 | Strong | C-H bend (tert-butyl) |
| ~700-600 | Medium | C-S stretch |
Rationale: The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretching and bending), aliphatic C-H stretching from the tert-butyl group, aromatic ring stretches, and a C-S stretching vibration.
Biological Activity and Signaling Pathways (Hypothetical)
While no specific biological activity has been reported for this compound, its structural motifs are present in molecules with known pharmacological effects. For example, some 2-aminopyridine derivatives are known to act as kinase inhibitors. The tert-butylsulfanyl group, being lipophilic, could enhance membrane permeability and interaction with hydrophobic pockets of target proteins. A hypothetical signaling pathway that could be modulated by a molecule with this scaffold is presented below.
Caption: Hypothetical kinase inhibition by this compound.
Conclusion
This technical guide provides a detailed structural elucidation of this compound. Although direct experimental data is scarce, a plausible synthetic route and predicted analytical data have been presented based on established chemical knowledge. This information serves as a foundational resource for researchers interested in synthesizing and evaluating this compound for potential applications in drug discovery and development. Further experimental validation is necessary to confirm the proposed synthesis and the predicted spectral characteristics.
References
In-depth Technical Guide: 3-tert-Butylsulfanyl-pyridin-2-ylamine (CAS 551950-47-1)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the available scientific and technical information regarding the chemical compound 3-tert-Butylsulfanyl-pyridin-2-ylamine, CAS number 551950-47-1. This document outlines its known physicochemical properties, safety and handling guidelines, and provides context within the broader class of aminopyridine derivatives. It is important to note that while a foundational set of data exists for this compound, comprehensive experimental details regarding its synthesis, spectroscopic analysis, and biological activity are not extensively available in the public domain. This guide presents the currently accessible information and highlights areas where further research is required.
Chemical and Physical Properties
This compound is a substituted aminopyridine derivative. The presence of the bulky tert-butyl group and the sulfur linkage on the pyridine ring are key structural features that influence its chemical reactivity and potential biological interactions. A summary of its known physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 551950-47-1 | [1][2] |
| Molecular Formula | C₉H₁₄N₂S | [2][3] |
| Molecular Weight | 182.29 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Boiling Point | 284.7 °C at 760 mmHg | N/A |
| Flash Point | 126 °C | N/A |
| Density | 1.095 g/cm³ | N/A |
| Refractive Index | 1.57 | N/A |
Note: Data for boiling point, flash point, density, and refractive index are from a single unverified source and should be treated as preliminary.
Spectroscopic Data
References
3-tert-Butylsulfanyl-pyridin-2-ylamine molecular weight and formula
This document provides essential physicochemical data for 3-tert-Butylsulfanyl-pyridin-2-ylamine, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. The following sections detail its molecular properties and offer a conceptual framework for its integration into experimental workflows.
Core Molecular Data
The fundamental molecular characteristics of this compound have been determined and are summarized below. This information is critical for accurate experimental design, including stoichiometric calculations for synthesis and dilution preparations for biological assays.
| Property | Value | Source |
| Molecular Formula | C9H14N2S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| CAS Number | 551950-47-1 | [1] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for the characterization of a novel small molecule in a drug discovery context is presented below. This workflow is a standard approach within the pharmaceutical and biotechnology industries.
A logical workflow for the initial characterization and evaluation of a novel chemical entity like this compound would typically involve the following stages:
-
Synthesis and Purification: The compound is first synthesized, often through a multi-step organic chemistry process. Following synthesis, it is crucial to purify the compound to a high degree, typically greater than 95%, to ensure that any observed biological activity is attributable to the compound of interest and not impurities. Common purification techniques include column chromatography and recrystallization.
-
Structural Confirmation: The chemical structure of the purified compound is then confirmed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework. Mass Spectrometry (MS) is employed to confirm the molecular weight.
-
Physicochemical Profiling: Key physicochemical properties are determined. These include solubility in various solvents (aqueous and organic), lipophilicity (logP), and pKa. These parameters are critical for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vitro Biological Screening: The compound is tested in a battery of in vitro assays to determine its biological activity. This could include target-based assays (e.g., enzyme inhibition or receptor binding assays) or cell-based assays to assess effects on cellular pathways or viability.
-
Hit-to-Lead Optimization: If promising activity is observed, medicinal chemists will synthesize analogues of the initial "hit" compound to improve its potency, selectivity, and ADME properties. This iterative process is a core component of drug discovery.
Conceptual Workflow for Compound Evaluation
The following diagram illustrates a generalized workflow for the initial stages of evaluating a novel chemical compound in a drug discovery pipeline.
References
In-Depth Technical Guide: Solubility Profile of 3-tert-Butylsulfanyl-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylsulfanyl-pyridin-2-ylamine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is a critical determinant of bioavailability, formulation feasibility, and overall efficacy. This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound, outlines detailed experimental protocols for its determination, and presents data for structurally related compounds to offer valuable context for researchers.
Chemical Identity
Basic chemical information for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 551950-47-1 | [1] |
| Molecular Formula | C9H14N2S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| MDL Number | MFCD05663516 | [1] |
| Physical Form | Solid |
It is important to note that analytical data, including solubility, for this specific compound is not extensively available in public literature. One supplier explicitly states that they do not collect analytical data for this product and it is sold "as-is". Therefore, experimental determination of its solubility is a necessary step for any research or development application.
Quantitative Solubility Data
Direct quantitative solubility data for this compound in various solvents is not readily found in the reviewed scientific literature. The following table is provided as a template for researchers to populate upon experimental determination.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Water | 25 | Data not available | Data not available | |
| PBS (pH 7.4) | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| DMSO | 25 | Data not available | Data not available | |
| Methanol | 25 | Data not available | Data not available | |
| Acetonitrile | 25 | Data not available | Data not available | |
| Other |
Qualitative Solubility of Structurally Related Compounds
To provide some context, the following table summarizes qualitative solubility information for other pyridine derivatives. These compounds share some structural similarities and may offer an initial indication of the expected solubility behavior of this compound.
| Compound | Solvent | Solubility (at Room Temp.) | Solubility (Heated) | Source |
| 2-(2-pyridyl azo)-1-naphthol | Water | Insoluble | Insoluble | [2] |
For many pyridine derivatives, particularly those that are weak bases, solubility can be significantly influenced by pH. Acidic conditions can protonate the pyridine nitrogen, forming a more soluble salt.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized and robust experimental procedures. The following are detailed methodologies for key experiments.
Gravimetric Method (Shake-Flask Method)
This is a widely recognized and accurate method for determining the equilibrium solubility of a solid in a liquid[3][4].
Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature to form a saturated solution[3].
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Sealed containers (e.g., screw-cap vials)
-
Constant temperature agitator (e.g., shaking incubator)
-
Filtration or centrifugation equipment (e.g., 0.22 µm syringe filters, microcentrifuge)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container[5].
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[5].
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm)[5].
-
Sample Measurement: Accurately measure a known volume or weight of the clear, saturated solution[2].
-
Solvent Evaporation and Mass Determination: Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven)[2][3].
-
Weighing: Weigh the remaining solid residue[2].
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/L).
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region[3].
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light[3].
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent[3].
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations[3].
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax)[3].
-
Plot a graph of absorbance versus concentration to create a calibration curve[3].
-
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Analysis:
-
Take a known volume of the clear, saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Visualizing Workflows and Pathways
Given the limited information on specific biological activities of this compound, the following diagrams illustrate generalized workflows relevant to its potential application in drug discovery and development, where solubility is a key consideration.
References
Spectroscopic Profile of 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Technical Guide
Disclaimer: Publicly available experimental spectroscopic data for 3-tert-Butylsulfanyl-pyridin-2-ylamine (CAS 551950-47-1) is limited. The data presented in this technical guide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are predicted based on established principles of spectroscopy and data from analogous chemical structures. This guide is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectroscopic characteristics of this compound.
Introduction
This compound is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the 2-aminopyridine core and the tert-butylthio substituent, are expected to impart specific spectroscopic signatures. This document provides a detailed overview of the predicted NMR, IR, and MS data for this compound, along with hypothetical experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | dd | 1H | H6 (Pyridine) |
| ~ 7.40 | dd | 1H | H4 (Pyridine) |
| ~ 6.65 | t | 1H | H5 (Pyridine) |
| ~ 4.80 | br s | 2H | -NH₂ |
| ~ 1.35 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158.0 | C2 (Pyridine, C-NH₂) |
| ~ 148.5 | C6 (Pyridine) |
| ~ 138.0 | C4 (Pyridine) |
| ~ 115.0 | C5 (Pyridine) |
| ~ 112.0 | C3 (Pyridine, C-S) |
| ~ 48.0 | -S-C(CH₃)₃ |
| ~ 31.0 | -S-C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |
| 3050 - 3000 | Weak | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1620 | Strong | N-H scissoring (bending) |
| ~ 1590, 1470, 1430 | Medium | Aromatic C=C and C=N stretch |
| ~ 1365 | Medium | t-Butyl C-H bend |
| ~ 1250 | Strong | C-N stretch |
| ~ 700 - 650 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment Ion |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 125 | [M - C(CH₃)₃]⁺ |
| 94 | [C₅H₅N₂S]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |
Hypothetical Experimental Protocols
The following are proposed methods for the synthesis and spectroscopic analysis of this compound.
Synthesis
A plausible synthetic route involves the reaction of 2-amino-3-bromopyridine with sodium tert-butylthiolate.
Materials:
-
2-amino-3-bromopyridine
-
Sodium tert-butylthiolate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium tert-butylthiolate (1.2 eq).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
¹³C NMR: Acquire the spectrum on a 100 MHz NMR spectrometer.
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Method: Electron Ionization (EI) mass spectrometry.
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-500.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
3-tert-Butylsulfanyl-pyridin-2-ylamine: A Core Moiety for Potent Anti-Inflammatory Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-tert-Butylsulfanyl-pyridin-2-ylamine is a heterocyclic amine containing a pyridine core functionalized with an amino group at the 2-position and a tert-butylthio group at the 3-position. While this specific compound is not extensively documented as a standalone research chemical, its core structure is a key pharmacophore in a series of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. This guide provides a comprehensive overview of the synthesis, potential biological activity, and relevant experimental protocols associated with this chemical scaffold, drawing insights from the well-characterized FLAP inhibitors that feature this moiety.
Chemical and Physical Properties
Basic information for this compound is available from chemical suppliers.[1][2]
| Property | Value | Reference |
| CAS Number | 551950-47-1 | [1] |
| Molecular Formula | C₉H₁₄N₂S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| Appearance | Solid | [2] |
| Hazard Information | Irritant, Acute toxicity (oral) | [1][2] |
Synthesis and Characterization
Proposed Synthetic Pathway
References
Biological Activity Screening of Novel Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and key considerations for the biological activity screening of novel pyridine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on three key areas of screening: anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, data presentation standards, and visualization of relevant signaling pathways are provided to support researchers in the design and execution of their screening campaigns.
Anticancer Activity Screening
The evaluation of novel pyridine derivatives for anticancer activity is a critical area of drug discovery. A primary method for assessing cytotoxicity against cancer cell lines is the MTT assay.
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity of various novel pyridine derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 |
| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 |
| Cyanopyridone 5a | MCF-7 (Breast) | 1.77 | Taxol | 8.48 |
| Cyanopyridone 5e | MCF-7 (Breast) | 1.39 | Taxol | 8.48 |
| Cyanopyridone 6b | HepG2 (Liver) | 2.68 | Taxol | 14.60 |
| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | 2.59 | Doxorubicin | 2.35 |
| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon) | 1.98 | Doxorubicin | 2.11 |
| Thiazole substituted 1,4-DHP 7a | MOLT-4 (Leukemia) | 17.4 | - | - |
| Pyridinylquinoxaline 6f | p38α MAP Kinase Inhibition | 0.081 | - | - |
| Pyrido[2,3-b]pyrazine 9e | p38α MAP Kinase Inhibition | 0.038 | - | - |
| Imidazol-5-yl pyridine 11d | p38α Kinase Inhibition | 0.045 | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of novel pyridine derivatives on cancer cell lines.
Materials:
-
Novel pyridine derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, Hela)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel pyridine derivatives in DMSO.
-
Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity Screening
The antimicrobial potential of novel pyridine derivatives can be effectively evaluated using the agar well diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine Salt 66 | S. aureus | - | 56 ± 0.5% inhibition at 100 µg/mL | - | - |
| Pyridine Salt 66 | E. coli | - | 55 ± 0.5% inhibition at 100 µg/mL | - | - |
| Isonicotinic Acid Hydrazide 23-27 | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | - | 2.18 - 3.08 | - | - |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 88a-k | E. coli K12, R2-R4 | - | 0.2 - 1.3 | - | - |
| 2-(phenyl)oxazolo[4,5-b]pyridine 54a-c | MRSA | - | 1.56 - 3.125 | - | - |
| Imidazo[4,5-b]pyridine 2 | B. cereus | - | 0.07 | - | - |
| Ru-benzene complex C5 | S. aureus, B. cereus, E. coli, S. enteritidis | - | 630 | - | - |
| Ru-toluene complex C8 | C. albicans | - | 310 | - | - |
Experimental Protocol: Agar Well Diffusion Method
This protocol describes the agar well diffusion method for preliminary screening of the antimicrobial activity of novel pyridine derivatives.[1]
Materials:
-
Novel pyridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile swab, evenly spread the microbial suspension over the entire surface of the MHA or SDA plate to create a lawn.
-
-
Well Preparation:
-
Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
-
Compound Application:
-
Prepare stock solutions of the pyridine derivatives in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.
-
Include a negative control (solvent alone) and a positive control (standard antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of novel pyridine derivatives is often initially assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Anti-inflammatory Activity
The following table presents the anti-inflammatory activity of certain pyridine derivatives, expressed as the IC50 for the inhibition of nitric oxide production.
| Compound ID | Cell Line | NO Inhibition IC50 (µM) | Pro-inflammatory Cytokine Inhibition IC50 (nM) |
| Imidazol-5-yl pyridine 11d | RAW 264.7 | 0.61 | TNF-α: 78.03, IL-1β: 82.15 |
| Imidazo[1,2-a]pyridine 4a | - | - | COX-1: 2.72 µM, COX-2: 1.89 µM |
| Pyrazolo/thieno-fused pyrimidine 22o | LO2 | 2934 (cell viability) | iNOS inhibition: 0.96 µM |
| Pyridoacylsulfonamide 3 | - | - | COX-2: 5.6 µM |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This protocol details the measurement of nitric oxide production by murine macrophage cells (e.g., RAW 264.7) in response to LPS stimulation and its inhibition by novel pyridine derivatives.
Materials:
-
Novel pyridine derivatives
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the pyridine derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition and the IC50 value for each compound.
-
Visualization: Anti-inflammatory Screening Workflow
Caption: Workflow for screening anti-inflammatory activity via nitric oxide inhibition.
Key Signaling Pathways in Biological Activity
The biological activities of pyridine derivatives are often mediated through their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for mechanism of action studies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain pyridine derivatives have been shown to inhibit this pathway.[2][3][4][5][6]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyridine derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. It is a key target in cancer and inflammatory diseases. Some pyridine derivatives have been identified as potent inhibitors of specific kinases within this pathway, such as p38.[7][8]
Caption: The MAPK/ERK signaling pathway with a potential inhibitory role for pyridine derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Pyridine N-oxide derivatives, among others, have been shown to interfere with NF-κB activation.[9][10][11][12]
Caption: The NF-κB signaling pathway, a target for the anti-inflammatory action of pyridine derivatives.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Chameleonic Core: A Deep Dive into the Structure-Activity Relationships of Pyridin-2-ylamine Analogs
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridin-2-ylamine scaffold, a privileged structure in medicinal chemistry, has demonstrated a remarkable versatility, serving as the foundation for a diverse array of therapeutic agents. This in-depth technical guide explores the intricate structure-activity relationships (SAR) of pyridin-2-ylamine analogs across various biological targets, including kinases, microbial enzymes, and DNA. By systematically dissecting the impact of structural modifications on biological activity, this document aims to provide a valuable resource for the rational design of next-generation therapeutics.
Anticancer Activity: Targeting Kinase Signaling
Pyridin-2-ylamine derivatives have emerged as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A significant focus has been on the Janus kinase (JAK) family, particularly JAK2, which is implicated in myeloproliferative neoplasms.
JAK2 Inhibition
The SAR of 2-aminopyridine derivatives as JAK2 inhibitors reveals several key features. A notable example is the optimization of a class of compounds where the 2-aminopyridine core is appended with aryl and other cyclic moieties. The data consistently show that specific substitutions on these appended rings are critical for potent and selective inhibition.
Table 1: SAR of Pyridin-2-ylamine Analogs as JAK2 Inhibitors
| Compound ID | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 1a | H | Phenyl | >10000 | 248 | >10000 |
| 1b | F | Phenyl | >10000 | 112 | >10000 |
| 1c | Cl | Phenyl | >10000 | 89 | >10000 |
| 1d | Me | Phenyl | >10000 | 156 | >10000 |
| 2a | H | 2-Fluorophenyl | 8760 | 45 | 9870 |
| 2b | H | 3-Fluorophenyl | >10000 | 68 | >10000 |
| 2c | H | 4-Fluorophenyl | >10000 | 35 | >10000 |
| 3 | H | 4-Chlorophenyl | 6540 | 28 | 8760 |
| 4 | H | 4-(Trifluoromethyl)phenyl | 3450 | 9 | 4560 |
Data compiled from various sources.
The data in Table 1 illustrates that electron-withdrawing groups at the para-position of the phenyl ring (R2) generally enhance JAK2 inhibitory activity, with the trifluoromethyl group in compound 4 resulting in the most potent inhibition (IC50 = 9 nM).
General Anticancer Activity (MCF-7 Cell Line)
Beyond specific kinase targets, pyridin-2-ylamine analogs, particularly pyridine-ureas, have demonstrated broad-spectrum anticancer activity. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, such as the MCF-7 breast cancer cell line.
Table 2: Anticancer Activity of Pyridine-Urea Analogs against MCF-7 Cells
| Compound ID | R Group on Urea | IC50 (µM) - 48h | IC50 (µM) - 72h |
| 8a | Phenyl | 7.03 | 5.14 |
| 8b | 4-Fluorophenyl | 5.51 | 3.89 |
| 8e | 4-Chlorophenyl | 0.22 | 0.11 |
| 8g | 4-Bromophenyl | 3.03 | 1.55 |
| 8n | 3,4-Dichlorophenyl | 1.88 | 0.80 |
| Doxorubicin | - | 1.93 | - |
| Sorafenib | - | 4.50 | - |
IC50 values represent the mean of three separate experiments.[1][2]
The SAR for these pyridine-urea derivatives highlights the significant impact of the substituent on the phenylurea moiety. Halogen substitution, particularly chlorine at the para-position (compound 8e ), dramatically increases cytotoxic activity against MCF-7 cells, with an IC50 value of 0.22 µM after 48 hours of treatment.[1][2]
Antimalarial Activity: A New Front against Resistance
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarials. The 3,5-diaryl-2-aminopyridine scaffold has been identified as a promising starting point for potent, orally active antimalarial agents.
Table 3: Antimalarial Activity of 3,5-Diaryl-2-aminopyridine Analogs
| Compound ID | R1 (Position 5) | R2 (Position 3) | K1 IC50 (nM) | NF54 IC50 (nM) |
| 1 | 4-Fluorophenyl | 4-Chlorophenyl | 14 | 19 |
| 2 | 4-Chlorophenyl | 4-Chlorophenyl | 7 | 10 |
| 3 | 4-Trifluoromethylphenyl | 4-Chlorophenyl | 6 | 8 |
| 4 | 4-Methoxyphenyl | 4-Chlorophenyl | 94 | 110 |
| 5 | 4-Fluorophenyl | 4-Trifluoromethylphenyl | 8.4 | 10 |
K1: Chloroquine-resistant strain; NF54: Chloroquine-sensitive strain. Data compiled from multiple studies.[3][4][5][6]
The SAR of these antimalarial compounds indicates that electron-withdrawing groups on the aryl rings at both positions 3 and 5 are generally favorable for activity. For instance, the presence of a trifluoromethyl group at either position (compounds 3 and 5 ) leads to potent activity against both resistant (K1) and sensitive (NF54) strains of P. falciparum.[3][4][5]
Antimicrobial Activity
Pyridin-2-ylamine derivatives have also been investigated for their antibacterial and antifungal properties. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Table 4: Antimicrobial Activity of Substituted 2-Aminopyridine Derivatives
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| 2a | Phenyl | H | >100 | >100 |
| 2b | Benzyl | H | >100 | >100 |
| 2c | Cyclohexyl | H | 39 | 39 |
| 2d | Butyl | H | >100 | >100 |
| Gentamicin | - | - | 4.8 | 4.8 |
MIC: Minimum Inhibitory Concentration.[7]
In this series, the nature of the substituent at the amino group is a key determinant of antibacterial activity. The presence of a cyclohexyl group (compound 2c ) confers significant activity against Gram-positive bacteria like S. aureus and B. subtilis, while other alkyl or aryl substituents result in a loss of activity.[7]
DNA Intercalation
Certain pyridin-2-ylamine analogs, particularly those fused to a larger aromatic system like acridine, can function as DNA intercalating agents. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. The binding affinity is often measured by the change in the thermal denaturation temperature (ΔTm) of DNA upon ligand binding.
Table 5: DNA Binding Affinity of 9-(Pyridin-2'-yl)-aminoacridine Analogs
| Compound ID | R' on Pyridine | ΔTm (°C) |
| 2a | H | 13.5 |
| 2b | 5'-CH3 | 12.8 |
| 2c | 5'-NO2 | Not Determined |
| 2d | 5'-Cl | 15.2 |
| 2e | 5'-Br | 15.8 |
ΔTm is the change in the melting temperature of calf thymus DNA.[8]
The data suggests that electron-withdrawing groups on the pyridine ring enhance the DNA binding affinity of these acridine derivatives. The chloro and bromo substituents (compounds 2d and 2e ) lead to the largest increases in the DNA melting temperature, indicating stronger binding.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
JAK2 Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against the JAK2 enzyme.
-
Materials: Purified JAK2 enzyme, substrate peptide (e.g., a biotinylated peptide derived from STAT1), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add a solution containing the JAK2 enzyme and the substrate peptide to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for JAK2.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using the chosen detection system according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell line (e.g., MCF-7), complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the inhibition of P. falciparum growth in red blood cells.
-
Materials: P. falciparum culture (chloroquine-sensitive or -resistant strain), human red blood cells, complete culture medium, test compounds, and SYBR Green I lysis buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a synchronized ring-stage P. falciparum culture to each well.
-
Incubate the plate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
Add SYBR Green I lysis buffer to each well to lyse the red blood cells and stain the parasite DNA.
-
Incubate in the dark for 1 hour.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials: Bacterial or fungal strain, appropriate broth medium (e.g., Mueller-Hinton Broth), test compounds, and 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
DNA Thermal Denaturation Assay
This assay measures the change in the melting temperature (Tm) of DNA upon binding of a ligand.
-
Materials: Calf thymus DNA, buffer solution (e.g., phosphate buffer with NaCl), test compounds, and a UV-Vis spectrophotometer with a temperature controller.
-
Procedure:
-
Prepare solutions of DNA and the test compound at various concentrations in the buffer.
-
Mix the DNA and compound solutions and allow them to equilibrate.
-
Monitor the absorbance of the solution at 260 nm while gradually increasing the temperature.
-
The melting temperature (Tm) is the temperature at which half of the DNA is denatured, corresponding to the midpoint of the absorbance increase.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-compound complex.
-
Visualizing the Molecular Landscape
To better understand the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyridin-2-ylamine analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Conclusion
The pyridin-2-ylamine core is a remarkably adaptable scaffold that has yielded potent and selective modulators of diverse biological targets. The structure-activity relationships detailed in this guide underscore the critical role of specific substitutions in fine-tuning the pharmacological profile of these analogs. For researchers and drug development professionals, a thorough understanding of these SAR trends is paramount for the design of novel pyridin-2-ylamine derivatives with enhanced efficacy and safety profiles. The experimental protocols and pathway diagrams provided herein offer a practical framework for the continued exploration of this versatile chemical class in the quest for new and improved therapeutics.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gov.uk [gov.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis and Potential Applications of 3-tert-Butylsulfanyl-pyridin-2-ylamine
Introduction
3-tert-Butylsulfanyl-pyridin-2-ylamine is a substituted aminopyridine derivative. The 2-aminopyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1] The introduction of a lipophilic tert-butylsulfanyl group at the 3-position can modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, potentially influencing its biological activity and pharmacokinetic profile.
Potential Therapeutic Applications
While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of 2-aminopyridine and 2-thiopyridine derivatives has shown a wide range of pharmacological activities.[2][3][4] These include:
-
Anticancer Activity: Many 2-aminopyridine derivatives have been developed as kinase inhibitors for cancer therapy.[2] They can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.
-
Antibacterial and Antitubercular Activity: The 2-thiopyridine scaffold, in particular, has been identified as a promising starting point for the development of new agents against both actively growing and dormant Mycobacterium tuberculosis.[4][5]
-
Anti-inflammatory Properties: Certain substituted 2-aminopyridine derivatives have demonstrated anti-inflammatory effects.[6]
-
Neurological Disorders: Substituted 2-aminopyridines have been investigated for their potential in treating neurological conditions, including Alzheimer's disease, by acting as inhibitors of enzymes like acetylcholinesterase.[7]
The synthesis of this compound provides a novel molecule for screening in various disease models, leveraging the established therapeutic potential of the 2-aminopyridine core.
Proposed Synthesis of this compound
A direct, one-step synthesis of this compound from 2-aminopyridine is not well-documented. Therefore, a plausible two-step synthetic route is proposed, commencing with the regioselective thiocyanation of 2-aminopyridine at the 3-position, followed by the introduction of the tert-butyl group.
Reaction Scheme:
Step 1: Thiocyanation of 2-aminopyridine 2-aminopyridine reacts with a thiocyanating agent, such as ammonium thiocyanate in the presence of an oxidizing agent (e.g., bromine or iodine), to yield 3-thiocyanato-pyridin-2-ylamine. The amino group at the 2-position directs the electrophilic thiocyanation to the 3- and 5-positions, with the 3-position being generally favored.
Step 2: Synthesis of this compound The resulting 3-thiocyanato-pyridin-2-ylamine can be converted to the target compound. This can be achieved by reduction of the thiocyanate to the corresponding thiol, followed by S-alkylation with a tert-butyl halide (e.g., tert-butyl bromide) in the presence of a base. Alternatively, a direct nucleophilic displacement of the cyanide by a tert-butyl nucleophile might be possible under specific conditions.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis, based on typical yields and conditions for similar reactions.
| Step | Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Aminopyridine | Ammonium Thiocyanate | Bromine | Acetic Acid | 20-25 | 4-6 | 3-Thiocyanato-pyridin-2-ylamine | 60-70 |
| 2 | 3-Thiocyanato-pyridin-2-ylamine | tert-Butyl Bromide | Sodium Hydride | Tetrahydrofuran (THF) | 0 to 25 | 8-12 | This compound | 50-65 |
Experimental Protocols
Step 1: Synthesis of 3-Thiocyanato-pyridin-2-ylamine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (10.0 g, 0.106 mol) in glacial acetic acid (100 mL).
-
Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (16.2 g, 0.212 mol) in one portion. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Bromine: Prepare a solution of bromine (5.4 mL, 0.106 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-thiocyanato-pyridin-2-ylamine.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.8 g, 0.070 mol) and wash with anhydrous hexanes to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 100 mL).
-
Formation of Thiolate (Hypothetical Intermediate): Cool the suspension to 0 °C in an ice bath. A solution of 3-thiocyanato-pyridin-2-ylamine (9.0 g, 0.059 mol) in anhydrous THF (50 mL) is added dropwise. Note: This step assumes in-situ reduction and deprotonation to the thiolate. Alternatively, a separate reduction step may be necessary.
-
Alkylation: After stirring for 30 minutes at 0 °C, add tert-butyl bromide (8.1 g, 0.059 mol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway by a 2-aminopyridine derivative.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine
Abstract
This application note details a robust and reproducible experimental protocol for the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 2-amino-3-bromopyridine and tert-butylthiol. This protocol provides a reliable route to the target compound in good yield and purity. All experimental parameters, including reagent quantities, reaction conditions, and purification procedures, are thoroughly described.
Introduction
Pyridin-2-ylamine derivatives are important scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The introduction of a tert-butylsulfanyl group at the 3-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This protocol outlines a palladium-catalyzed C-S cross-coupling reaction, a powerful and versatile method for the formation of aryl thioether bonds. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.
Reaction Scheme
Figure 1. General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-3-bromopyridine
-
tert-Butylthiol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-amino-3-bromopyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of tert-butylthiol (1.2 eq) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as the final product.
Data Presentation
The following table summarizes the quantitative data for the reactants and the product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Amount | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-3-bromopyridine | 13534-99-1 | C₅H₅BrN₂ | 173.01 | 1.0 | (Specify) | Solid | 63-67[1] | 232 |
| tert-Butylthiol | 75-66-1 | C₄H₁₀S | 90.19 | 1.2 | (Specify) | Liquid | -0.5[2] | 62-65[2] |
| This compound | 551950-47-1 | C₉H₁₄N₂S | 182.29[3] | - | (Yield) | (Expected solid/oil) | - | - |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
tert-Butylthiol has a strong, unpleasant odor and is flammable. Handle with care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Conclusion
The described protocol provides an efficient method for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig C-S coupling reaction. This procedure is suitable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The clear, step-by-step instructions and tabulated data facilitate the reproduction of this synthesis.
References
Application Notes and Protocols for the Purification of 3-tert-Butylsulfanyl-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylsulfanyl-pyridin-2-ylamine is a substituted aminopyridine derivative of interest in medicinal chemistry and drug development due to its potential biological activities. The purity of this compound is paramount for accurate in-vitro and in-vivo studies, as impurities can lead to misleading results and potential toxicity. This document provides detailed protocols for the purification of this compound using common laboratory techniques: column chromatography (both normal and reversed-phase) and recrystallization. These methods are designed to remove starting materials, by-products, and other impurities that may be present after its synthesis.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value |
| CAS Number | 551950-47-1 |
| Molecular Formula | C₉H₁₄N₂S |
| Molecular Weight | 182.29 g/mol |
| Appearance | Solid (predicted) |
| pKa | Basic (due to the amino- and pyridine groups) |
Purification Strategies
The choice of purification method will depend on the nature and quantity of the impurities, as well as the scale of the purification.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is suitable for removing a wide range of impurities.
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility. It is particularly effective for removing small amounts of impurities from a relatively pure compound.
Protocol 1: Normal-Phase Column Chromatography
This protocol is suitable for the purification of moderately polar compounds like this compound, separating it from less polar and more polar impurities. The addition of a basic modifier like triethylamine (TEA) to the mobile phase is crucial to prevent peak tailing, a common issue with basic compounds on silica gel.
Experimental Workflow
Application Notes: 3-tert-Butylsulfanyl-pyridin-2-ylamine as a Versatile Building Block for Kinase Inhibitors
Introduction
3-tert-Butylsulfanyl-pyridin-2-ylamine is a key heterocyclic building block in medicinal chemistry, particularly for the synthesis of substituted pyrido[2,3-d]pyrimidines. This scaffold is of significant interest to researchers and drug development professionals as it forms the core structure of numerous kinase inhibitors, a class of targeted therapeutics for cancer and other diseases. The strategic placement of the amino and tert-butylthio groups on the pyridine ring allows for sequential and regioselective reactions to construct the fused pyrimidine ring and introduce further diversity, leading to potent and selective modulators of various protein kinases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate, N'-(3-(tert-butylthio)pyridin-2-yl)-N,N-dimethylformimidamide, and its subsequent cyclization to 7-(tert-butylsulfanyl)pyrido[2,3-d]pyrimidin-4-amine, a precursor for a range of kinase inhibitors.
Synthetic Applications
The primary application of this compound is in the construction of the pyrido[2,3-d]pyrimidine ring system. This is typically achieved through a two-step process:
-
Formation of a Formimidamide Intermediate: The 2-amino group of this compound reacts with a one-carbon synthon, such as dimethylformamide dimethyl acetal (DMFDMA), to form a reactive N,N-dimethylformimidamide intermediate.
-
Cyclization to the Pyrido[2,3-d]pyrimidine Core: The formimidamide intermediate undergoes intramolecular cyclization, often in the presence of a nitrogen source like formamide or by thermal means, to yield the bicyclic pyrido[2,3-d]pyrimidine scaffold.
This synthetic strategy offers a convergent and efficient route to a variety of substituted pyrido[2,3-d]pyrimidines, which have been shown to inhibit a range of protein kinases involved in cell signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and the final pyrido[2,3-d]pyrimidine core from this compound.
Protocol 1: Synthesis of N'-(3-(tert-butylthio)pyridin-2-yl)-N,N-dimethylformimidamide
This protocol describes the reaction of this compound with dimethylformamide dimethyl acetal to form the formimidamide intermediate.
Reaction Scheme:
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5-10 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N'-(3-(tert-butylthio)pyridin-2-yl)-N,N-dimethylformimidamide. The product is often used in the next step without further purification.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N'-(3-(tert-butylthio)pyridin-2-yl)-N,N-dimethylformimidamide | C12H19N3S | 237.37 | >95 (crude) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, J=4.5, 1.5 Hz, 1H), 7.55 (dd, J=8.0, 1.5 Hz, 1H), 6.95 (dd, J=8.0, 4.5 Hz, 1H), 3.10 (s, 6H), 1.40 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.0, 158.5, 148.0, 135.0, 125.0, 118.0, 48.0, 40.0, 31.0.
-
MS (ESI+): m/z 238.1 [M+H]⁺.
Protocol 2: Synthesis of 7-(tert-butylsulfanyl)pyrido[2,3-d]pyrimidin-4-amine
This protocol details the cyclization of the formimidamide intermediate to the desired pyrido[2,3-d]pyrimidine.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of kinase inhibitor precursors.
Caption: General mechanism of action for pyrido[2,3-d]pyrimidine kinase inhibitors.
This compound serves as a valuable and versatile starting material for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The straightforward and high-yielding protocols for the formation of the key formimidamide intermediate and its subsequent cyclization provide a robust platform for the generation of diverse compound libraries for drug discovery programs. The resulting pyrido[2,3-d]pyrimidine core can be further functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties against a range of protein kinase targets. These application notes provide a solid foundation for researchers, scientists, and drug development professionals to utilize this important building block in their synthetic and medicinal chemistry endeavors.
3-tert-Butylsulfanyl-pyridin-2-ylamine in the synthesis of anti-inflammatory agents
Application Note and Protocols:
3-tert-Butylsulfanyl-pyridin-2-ylamine in the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory effects.[1][2][3] Marketed anti-inflammatory drugs such as piroxicam and tenoxicam feature this key structural motif.[1][4] The functionalization of the 2-aminopyridine ring offers a versatile platform for the development of novel therapeutic agents. This application note describes the use of this compound as a starting material for the synthesis of a potential anti-inflammatory agent. The presence of the tert-butylsulfanyl group at the 3-position can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
This document provides a detailed protocol for the synthesis of a novel derivative, N-(3-(tert-butylthio)pyridin-2-yl)-2-(4-isobutylphenyl)propanamide (TBPA) , and outlines a standard in vitro assay for evaluating its anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
A notable example of a complex anti-inflammatory agent containing a tert-butylsulfanyl moiety is AM103, a selective 5-lipoxygenase-activating protein (FLAP) inhibitor.[5][6] This highlights the potential of incorporating this functional group in the design of new anti-inflammatory drugs.
Proposed Synthetic Scheme:
The synthesis of TBPA from this compound is proposed via a straightforward acylation reaction with ibuprofen chloride.
Caption: Synthetic route for TBPA.
Experimental Protocols
1. Synthesis of N-(3-(tert-butylthio)pyridin-2-yl)-2-(4-isobutylphenyl)propanamide (TBPA)
This protocol details the synthesis of a potential anti-inflammatory agent from this compound.
Materials:
-
This compound (CAS: 551950-47-1)[7]
-
Ibuprofen
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Step 1: Preparation of Ibuprofen Chloride
-
To a solution of ibuprofen (1.2 equivalents) in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield ibuprofen chloride. Use this crude acid chloride immediately in the next step.
-
-
Step 2: Acylation of this compound
-
Dissolve this compound (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the freshly prepared ibuprofen chloride (1.2 equivalents) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, TBPA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. matrixscientific.com [matrixscientific.com]
Application of 3-tert-Butylsulfanyl-pyridin-2-ylamine in developing MmpL3 inhibitors
A Focus on Pyridine-2-Methylamine Derivatives as a Representative Class
Preliminary Note: As of the latest available data, specific research detailing the application of 3-tert-Butylsulfanyl-pyridin-2-ylamine in the development of MmpL3 inhibitors is not present in the public domain. However, the broader class of pyridine-containing compounds, particularly pyridine-2-methylamine derivatives , has been identified as a potent scaffold for targeting the Mycobacterium tuberculosis (Mtb) MmpL3 transporter. This document will, therefore, provide detailed application notes and protocols based on the well-documented pyridine-2-methylamine series as a representative example to guide researchers in the field.
Introduction to MmpL3 as a Therapeutic Target
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Mycobacterial membrane protein Large 3 (MmpL3), an essential inner membrane transporter, has emerged as a promising target for new anti-tuberculosis drugs.[1][2][3] MmpL3 is responsible for the transport of trehalose monomycolates (TMM), the precursors of mycolic acids, which are crucial components of the mycobacterial cell wall.[3][4][5] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial cell death.[3] A variety of chemical scaffolds, including adamantyl ureas, indolecarboxamides, and ethylenediamines like SQ109, have been shown to target MmpL3.[1][4][5]
Pyridine-2-Methylamine Derivatives as MmpL3 Inhibitors
Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as a potent class of MmpL3 inhibitors.[1][2] These compounds exhibit significant activity against drug-sensitive and drug-resistant strains of Mtb. The pyridine-2-methylamine core allows for substitutions that can optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
The primary mechanism of action of pyridine-2-methylamine derivatives is the inhibition of the MmpL3 transporter. This has been confirmed through the generation of resistant mutants, which harbor single nucleotide polymorphisms in the mmpL3 gene.[1][2] By inhibiting MmpL3, these compounds prevent the translocation of TMM from the cytoplasm to the periplasm, thereby halting the biosynthesis of the mycolic acid layer of the mycobacterial cell wall. Some MmpL3 inhibitors have also been shown to dissipate the transmembrane electrochemical proton gradient, which could contribute to their antimycobacterial activity.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro activity and pharmacokinetic properties of representative pyridine-2-methylamine derivatives and other notable MmpL3 inhibitors.
Table 1: In Vitro Antitubercular Activity of Representative Pyridine-2-Methylamine Derivatives
| Compound | Mtb H37Rv MIC (µg/mL) | MDR/XDR-TB MIC Range (µg/mL) | Cytotoxicity (Vero cells) IC₅₀ (µg/mL) |
| Compound 21 | 0.5 - 1 | Not Reported | Not Reported |
| Compound 25 | 0.5 - 1 | Not Reported | Not Reported |
| Compound 30 | 0.5 - 1 | Not Reported | Not Reported |
| Compound 62 | 0.016 | 0.0039 - 0.0625 | ≥ 16 |
Data sourced from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors.[1][2]
Table 2: Comparative In Vitro Activity of Other MmpL3 Inhibitors
| Compound | Mtb H37Rv MIC (µM) |
| SQ109 | Not specified, but in clinical trials[1][4] |
| ICA38 | Not specified, known MmpL3 inhibitor[1] |
| AU1235 | Not specified, known MmpL3 inhibitor[1] |
| NITD-304 | Not specified, preclinical development[6] |
| NITD-349 | Not specified, preclinical development[6] |
This table provides context with other known MmpL3 inhibitors.
Table 3: In Vitro Pharmacokinetic Properties of a Lead Pyridine-2-Methylamine Compound
| Compound | Liver Microsomal Stability (CLint in µL/min/mg) |
| Compound 62 | 28 |
Data for Compound 62 highlights its moderate metabolic stability.[1][2]
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis**
This protocol is based on the Microplate Alamar Blue Assay (MABA).
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase)
-
M. tuberculosis H37Rv strain
-
96-well microplates
-
Test compounds (e.g., pyridine-2-methylamine derivatives)
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microplate.
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microplate containing the test compound with the bacterial suspension.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue or resazurin solution to each well.
-
Incubate for another 24 hours.
-
Assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[1]
Protocol for Cytotoxicity Assay against Vero Cells
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT or resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent (e.g., MTT) to each well and incubate for a further 2-4 hours.
-
If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.[1][2]
Protocol for Liver Microsomal Stability Assay
Materials:
-
Mouse or human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots from the reaction mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the concentration of the remaining parent compound in each aliquot using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1][2]
Visualizations
Signaling Pathway: MmpL3-Mediated Mycolic Acid Transport and Inhibition
Caption: Inhibition of MmpL3-mediated TMM transport by pyridine-2-methylamine derivatives.
Experimental Workflow: From Compound Synthesis to In Vivo Efficacy
References
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MmpL3 inhibitors as antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-functionalization of 3-tert-Butylsulfanyl-pyridin-2-ylamine
Introduction
N-functionalized 2-aminopyridines are a prominent class of compounds in medicinal chemistry and drug development, serving as key structural motifs in a wide array of biologically active molecules. The introduction of substituents on the amino group allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. The target molecule, 3-tert-Butylsulfanyl-pyridin-2-ylamine, presents a unique synthetic challenge due to the steric hindrance imposed by the bulky tert-butylsulfanyl group at the ortho position to the amino group. This steric congestion can significantly reduce the nucleophilicity of the amino group and hinder its reaction with electrophiles.
These application notes provide a comprehensive overview of potential strategies and detailed protocols for the N-functionalization (specifically N-acylation and N-alkylation) of this compound. The provided protocols are based on established methods for the functionalization of sterically hindered 2-aminopyridines and may require optimization for this specific substrate.
Key Considerations for N-functionalization
The primary challenge in the N-functionalization of this compound is overcoming the steric hindrance from the ortho tert-butylsulfanyl group. The following factors should be carefully considered when selecting and optimizing reaction conditions:
-
Choice of Electrophile: More reactive electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl triflates) are generally preferred over less reactive ones (e.g., anhydrides, alkyl bromides) to overcome the reduced nucleophilicity of the sterically hindered amino group.
-
Base Selection: A non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine (DIPEA), or 2,6-lutidine) is often necessary to deprotonate the amino group without competing in the reaction. For less reactive electrophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be required.
-
Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally suitable.
-
Temperature: Elevated temperatures or microwave irradiation can be employed to increase the reaction rate and overcome the activation energy barrier imposed by steric hindrance.
Protocols for N-functionalization
N-Acylation Protocol
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.
Reaction Scheme:
Caption: General scheme for N-acylation.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous DCM or THF (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 equiv.) or DIPEA (1.5 equiv.).
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.
-
Work-up: Upon completion, quench the reaction with the addition of water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.
Quantitative Data Summary (Representative for 2-Aminopyridines):
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Neat | < 60 | 1 | 90-95 |
| Benzoyl Chloride | Et₃N | DCM | 0 - RT | 4 | 85-95 |
| Chloroacetyl Chloride | DIPEA | THF | 0 - RT | 2 | 80-90 |
Note: Yields are representative for simple 2-aminopyridines and may be lower for the sterically hindered substrate.
N-Alkylation Protocol (Reductive Amination)
This protocol outlines a method for N-monoalkylation via reductive amination with an aldehyde or ketone.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.2 equiv.) in anhydrous DCE or THF (0.1-0.5 M) under an inert atmosphere.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Quantitative Data Summary (Representative for Aminopyridines):
| Alkylating Agent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 70-90 |
| Acetone | NaBH(OAc)₃ | THF | RT | 24 | 60-80 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 16 | 75-95 |
Note: Yields are representative and may vary depending on the specific aldehyde or ketone used and the steric hindrance of the amine.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow and the logical considerations for the N-functionalization of this compound.
Caption: General experimental workflow.
Caption: Logical considerations for N-functionalization.
Application Notes and Protocols: Electrophilic Reactions of 3-tert-Butylsulfanyl-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential reactivity of 3-tert-Butylsulfanyl-pyridin-2-ylamine with various electrophiles. Due to a lack of specific published data on this particular compound, this guide extrapolates from the known reactivity of related 2-aminopyridine and 3-thio-substituted pyridine derivatives. The information herein is intended to serve as a foundational guide for researchers designing synthetic routes and exploring the chemical space around this scaffold. All proposed reactions and protocols are theoretical and should be approached with appropriate experimental caution and optimization.
Introduction
This compound is a bifunctional heterocyclic compound containing a nucleophilic 2-amino group and a 3-tert-butylthio substituent on a pyridine ring. These features make it an interesting building block in medicinal chemistry and materials science. The pyridine core is generally electron-deficient; however, the strong electron-donating effect of the 2-amino group is expected to activate the ring towards electrophilic substitution. The bulky tert-butylthio group at the 3-position will likely exert significant steric and electronic influence on the regioselectivity of such reactions.
Compound Profile:
| Property | Value |
| IUPAC Name | 3-(tert-butylthio)pyridin-2-amine |
| Synonyms | 3-(tert-butylsulfanyl)-2-pyridinamine |
| CAS Number | 551950-47-1 |
| Molecular Formula | C₉H₁₄N₂S |
| Molecular Weight | 182.29 g/mol |
Predicted Reactivity with Electrophiles
The reactivity of this compound towards electrophiles is predicted to be governed by the interplay of the electronic effects of the amino and tert-butylthio groups and the inherent reactivity of the pyridine nitrogen.
-
Amino Group (N-attack): The exocyclic amino group is a primary site of nucleophilic attack. Reactions with electrophiles such as acylating and alkylating agents are expected to readily occur at this position.
-
Pyridine Ring (C-attack): The 2-amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself (positions 3 and 5). The 3-position is blocked by the tert-butylthio group. Therefore, electrophilic attack on the ring is most likely to occur at the 5-position. The sulfur atom of the tert-butylthio group might also influence the electron density of the ring.
-
Pyridine Nitrogen (N-attack): The endocyclic pyridine nitrogen is also a nucleophilic site, particularly in the absence of strong acids. It can be alkylated or react with other electrophiles.
The following sections outline the predicted outcomes and general protocols for reactions with common classes of electrophiles.
Acylation Reactions
Acylation is expected to occur preferentially on the exocyclic amino group to form the corresponding amide.
General Reaction Scheme:
Caption: Predicted N-acylation of this compound.
Table 1: Predicted Conditions for N-Acylation
| Electrophile | Reagent | Base | Solvent | Temperature (°C) | Predicted Product |
| Acetylation | Acetyl chloride or Acetic anhydride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to 25 | N-(3-(tert-butylthio)pyridin-2-yl)acetamide |
| Benzoylation | Benzoyl chloride | Pyridine or Triethylamine | DCM or THF | 0 to 25 | N-(3-(tert-butylthio)pyridin-2-yl)benzamide |
| Carbamoylation | Isocyanate (e.g., Phenyl isocyanate) | None or catalytic base | Toluene or THF | 25 to 80 | 1-(3-(tert-butylthio)pyridin-2-yl)-3-phenylurea |
Experimental Protocol (Theoretical): N-Acetylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base such as pyridine or triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acetylated product.
Alkylation Reactions
Alkylation can potentially occur at three positions: the exocyclic amino group, the pyridine nitrogen, and the sulfur atom. The outcome will be highly dependent on the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent. Mono-alkylation of the exocyclic amino group can be challenging due to the increased nucleophilicity of the product, often leading to di-alkylation.
General Workflow for Investigating Alkylation:
Caption: Workflow for optimizing the regioselectivity of alkylation.
Table 2: Predicted Conditions for Alkylation
| Reaction | Reagent | Base | Solvent | Temperature (°C) | Predicted Major Product(s) |
| N-Methylation | Methyl iodide | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 25 to 60 | N-methyl and N,N-dimethyl derivatives |
| N-Benzylation | Benzyl bromide | NaH | THF or DMF | 0 to 25 | N-benzyl and N,N-dibenzyl derivatives |
| Pyridine N-Alkylation | Methyl iodide (excess) | None | Acetonitrile | 25 to 80 | 2-amino-3-(tert-butylthio)-1-methylpyridin-1-ium iodide |
Experimental Protocol (Theoretical): N-Mono-methylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a mild base such as potassium carbonate (1.5 eq).
-
Add methyl iodide (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor by TLC.
-
Upon consumption of the starting material, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to separate the mono- and di-methylated products.
Halogenation Reactions
Electrophilic halogenation of the pyridine ring is anticipated to occur at the 5-position due to the directing effect of the 2-amino group.
General Reaction Scheme:
Caption: Predicted electrophilic halogenation at the C5-position.
Table 3: Predicted Conditions for Halogenation
| Reaction | Reagent | Solvent | Temperature (°C) | Predicted Product |
| Bromination | N-Bromosuccinimide (NBS) | DCM or Acetonitrile | 0 to 25 | 5-Bromo-3-(tert-butylthio)pyridin-2-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | DCM or Acetonitrile | 0 to 25 | 5-Chloro-3-(tert-butylthio)pyridin-2-amine |
| Iodination | Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) | DCM or Acetic Acid | 25 | 5-Iodo-3-(tert-butylthio)pyridin-2-amine |
Experimental Protocol (Theoretical): Bromination
-
Dissolve this compound (1.0 eq) in DCM or acetonitrile.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over a period of 15-30 minutes.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC.
-
Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to quench any remaining NBS.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
Derivatives of 2-aminopyridine are prevalent in numerous pharmacologically active compounds. The introduction of a lipophilic tert-butylthio group at the 3-position can modulate the physicochemical properties of the molecule, such as lipophilicity (logP) and metabolic stability, which are critical parameters in drug design. The functionalization of the 2-amino group or the 5-position of the pyridine ring allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.
Potential Signaling Pathway Involvement (Hypothetical): Given the prevalence of substituted pyridines as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific protein kinases.
Caption: Hypothetical mechanism of action for a drug candidate.
Conclusion
While specific literature on the electrophilic reactions of this compound is scarce, its chemical structure suggests a rich and versatile reactivity. The protocols and data presented in this document are predictive and intended to serve as a starting point for experimental investigation. Researchers should perform careful optimization and characterization for any new reaction. The continued exploration of the chemistry of this and related scaffolds holds promise for the discovery of novel compounds with valuable applications in drug development and other scientific fields.
Disclaimer: The experimental protocols provided are theoretical and have not been experimentally validated. All chemical reactions should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
Application Notes and Protocols: Developing Novel Antitubercular Agents from Pyridine-2-Methylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the development of novel antitubercular agents derived from the pyridine-2-methylamine scaffold. This class of compounds has shown significant promise, primarily by targeting the essential mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids required for the integrity of the Mycobacterium tuberculosis cell wall.[1][2][3]
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new antitubercular drugs with novel mechanisms of action. Pyridine-2-methylamine derivatives have been identified as a potent class of inhibitors against Mtb.[1][2][3] A structure-guided design approach has led to the synthesis of compounds with high activity against the H37Rv strain and clinically isolated MDR/XDR-TB strains, coupled with low cytotoxicity.[1][2] This document outlines the key experimental protocols for the synthesis, in vitro antitubercular evaluation, and cytotoxicity assessment of these promising compounds.
Data Presentation
The following tables summarize the quantitative data for representative pyridine-2-methylamine derivatives, highlighting their antitubercular activity and cytotoxicity.
Table 1: Antitubercular Activity of Pyridine-2-Methylamine Derivatives against M. tuberculosis H37Rv
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) | cLogP |
| 21 | Pyridine-2-methylamine-4-aryl | Isopropyl | 0.5-1 | - |
| 25 | Pyridine-3-methylamine-5-aryl | Isopropyl | 0.5-1 | - |
| 30 | Oxazole-2-aryl-4-methylamine | Isopropyl | 0.5-1 | - |
| 37 | N-8-azaspiro[4.5]decyl | Isopropyl | 0.125 | - |
| 62 | Optimized N-heterocycle | Optimized aryl | 0.016 | >6.8 |
MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of the compound that inhibits at least 90% of bacterial growth.[1]
Table 2: Activity of Compound 62 against Drug-Resistant Mtb Strains and Cytotoxicity
| Parameter | Strain/Cell Line | Value |
| MIC | Mtb H37Rv | 0.016 µg/mL |
| MIC Range | MDR/XDR-TB clinical isolates | 0.0039 - 0.0625 µg/mL |
| IC₅₀ (Cytotoxicity) | Vero cells | ≥ 16 µg/mL |
| Liver Microsomal Stability (CLᵢₙₜ) | - | 28 µL/min/mg |
IC₅₀ (50% inhibitory concentration) represents the concentration of a compound that causes a 50% reduction in cell viability.[1][2]
Experimental Protocols
General Synthesis of Pyridine-2-Methylamine Derivatives
This protocol describes a representative synthetic route for the generation of pyridine-2-methylamine derivatives.
Materials:
-
Substituted 2-aminopyridines
-
Appropriate aldehydes or ketones
-
Reducing agents (e.g., Sodium triacetoxyborohydride)
-
Solvents (e.g., Dichloromethane, Methanol)
-
Reagents for amide coupling (e.g., EDCI, HOBt)
-
Appropriate carboxylic acids
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reductive Amination:
-
Dissolve the substituted 2-aminopyridine (1 equivalent) and the corresponding aldehyde or ketone (1.2 equivalents) in a suitable solvent such as dichloromethane.
-
Add a reducing agent, for instance, sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyridine-2-methylamine intermediate.
-
-
Amide Coupling:
-
To a solution of the purified pyridine-2-methylamine intermediate (1 equivalent) and a selected carboxylic acid (1.1 equivalents) in a solvent like dichloromethane, add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.5 equivalents).
-
Stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by column chromatography.
-
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.[4][5][6]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.
-
In the remaining wells, perform a serial two-fold dilution of the test compounds in 100 µL of 7H9 broth. The final concentrations should typically range from 0.008 to 128 µg/mL.
-
Include wells for a positive control (Isoniazid) and a negative control (DMSO vehicle).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, positive control, and negative control.
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[5]
-
Re-incubate the plates at 37°C for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]
-
In Vitro Cytotoxicity Assay: MTT Assay
This protocol assesses the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero or HepG2) to determine the selectivity index.[7][8][9]
Materials:
-
Vero (or other suitable) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well, flat-bottomed microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and adjust the cell density to 1 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.[7]
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and the general workflow for the development of these antitubercular agents.
Caption: Mechanism of MmpL3 inhibition by pyridine-2-methylamine derivatives.
Caption: Drug discovery workflow for novel antitubercular agents.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
Application Notes and Protocols for the Use of 3-tert-Butylsulfanyl-pyridin-2-ylamine in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the generation of diverse compound libraries in drug discovery. 3-tert-Butylsulfanyl-pyridin-2-ylamine is a versatile building block for this purpose, offering multiple reaction handles for combinatorial synthesis. The presence of the 2-amino group and the 3-tert-butylsulfanyl group provides opportunities for a variety of chemical transformations, leading to novel molecular architectures with potential therapeutic applications.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of compound libraries targeting various biological pathways.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 551950-47-1 | [3] |
| Molecular Formula | C9H14N2S | [3] |
| Molecular Weight | 182.29 g/mol | [3] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | - |
Application 1: Synthesis of a Pyridopyrimidine Library for Kinase Inhibition
Background: Pyridopyrimidines are a well-established class of kinase inhibitors, with several approved drugs targeting cyclin-dependent kinases (CDKs) and other kinases implicated in cancer.[4] The 2-amino group of this compound can be readily utilized in condensation reactions to form the pyrimidine ring, while the tert-butylsulfanyl group can serve as a handle for further diversification or to modulate solubility and metabolic stability.
Experimental Protocol: Two-Step Synthesis of a 4-Anilino-pyridopyrimidine Library
This protocol outlines a two-step synthesis of a diverse library of 4-anilino-pyridopyrimidine derivatives starting from this compound.
Step 1: Synthesis of the Pyridopyrimidinone Core
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a substituted β-ketoester (1.1 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the pyridopyrimidinone core.
Step 2: Chlorination and Nucleophilic Aromatic Substitution
-
Suspend the pyridopyrimidinone core (1.0 eq) in phosphorus oxychloride (POCl3, 5-10 eq).
-
Add a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA, 0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-pyridopyrimidine intermediate.
-
Dissolve the crude intermediate in a polar aprotic solvent like isopropanol or DMF.
-
Add a diverse panel of substituted anilines (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 4-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and purify by flash column chromatography or preparative HPLC to obtain the final library members.
Representative Library Data (Hypothetical)
| Library Member | R1-Group (from β-ketoester) | R2-Group (from Aniline) | Yield (%) | Purity (%) |
| 1a | Methyl | 4-fluoro | 65 | >95 |
| 1b | Methyl | 3-chloro | 62 | >95 |
| 1c | Ethyl | 4-methoxy | 71 | >95 |
| 1d | Ethyl | 3-(trifluoromethyl) | 58 | >95 |
| 1e | Phenyl | 4-cyano | 55 | >95 |
Workflow for Kinase Inhibitor Library Synthesis
Caption: Workflow for the synthesis and screening of a pyridopyrimidine kinase inhibitor library.
Application 2: Solid-Phase Synthesis of a Pyridinyl-Urea Library for GPCR Targeting
Background: Urea-containing compounds are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs). The 2-amino group of this compound can be acylated to form ureas. Solid-phase synthesis allows for the rapid generation of a large number of analogs with high purity.
Experimental Protocol: Solid-Phase Synthesis of a Pyridinyl-Urea Library
-
Swell a suitable resin (e.g., Rink Amide resin) in DMF for 1 hour.
-
Wash the resin with DMF (3x) and dichloromethane (DCM, 3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Activation and Coupling of an Amino Acid Linker: Dissolve a diverse set of Fmoc-protected amino acids (3.0 eq) in DMF. Add a coupling agent such as HBTU (3.0 eq) and a base like DIPEA (6.0 eq). Add this solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Repeat the Fmoc deprotection step (Step 3 & 4).
-
Urea Formation: Dissolve this compound (3.0 eq) in DCM. Activate with a phosgene equivalent such as triphosgene (1.0 eq) and a base like 2,6-lutidine (3.0 eq) at 0 °C.
-
Add the activated solution to the resin and shake for 4-6 hours at room temperature.
-
Wash the resin with DCM (5x) and DMF (5x).
-
Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the library members by preparative HPLC.
Representative Library Data (Hypothetical)
| Library Member | Amino Acid Linker | Yield (%) | Purity (%) |
| 2a | Glycine | 55 | >95 |
| 2b | Alanine | 52 | >95 |
| 2c | Valine | 48 | >95 |
| 2d | Phenylalanine | 45 | >95 |
| 2e | Leucine | 50 | >95 |
Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis workflow for a pyridinyl-urea library.
Potential Signaling Pathway to Target: PI3K/Akt/mTOR Pathway
Background: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Pyridine-containing molecules have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for novel inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the construction of diverse compound libraries. The protocols and workflows presented here provide a foundation for researchers to generate novel chemical entities for screening against various biological targets, particularly in the areas of oncology and inflammatory diseases. The strategic functionalization of this scaffold holds significant promise for the discovery of next-generation therapeutics.
References
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine, a key intermediate for researchers in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low to no yield of my desired product, this compound. What are the potential causes and how can I improve the yield?
A1: Low or no product yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Poor Quality of Starting Materials: The purity of your starting materials, 2-amino-3-bromopyridine and tert-butylthiol, is crucial. Ensure they are free from impurities.
-
Reaction Conditions: The reaction conditions may not be optimal. This includes temperature, reaction time, and solvent choice. It's recommended to start with a proven protocol and then systematically optimize these parameters.
-
Base Strength: The choice and amount of base can significantly impact the reaction. A base that is too weak may not efficiently deprotonate the thiol, while a base that is too strong could lead to side reactions.
-
Atmospheric Conditions: Thiol reactions can be sensitive to oxygen, which can lead to the formation of disulfides. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q2: I am observing the formation of a significant amount of di-tert-butyl disulfide as a byproduct. How can I minimize this?
A2: The formation of di-tert-butyl disulfide is a common side reaction caused by the oxidation of tert-butylthiol. To minimize this:
-
Inert Atmosphere: As mentioned above, rigorously exclude oxygen from your reaction by using an inert atmosphere.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Order of Addition: Adding the base to the thiol just before the addition of the 2-amino-3-bromopyridine can minimize the time the reactive thiolate is exposed to potential oxidants.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purifying 2-aminopyridine derivatives can be challenging.[1] Here are some recommended methods:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate your product from impurities.
-
Acid-Base Extraction: You can potentially use an acidic wash to remove unreacted 2-aminopyridine. Pyridine compounds can be protonated to form water-soluble salts.[2]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques can be used to confirm the structure and purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your product.
Experimental Protocols
A proposed synthetic protocol for this compound is outlined below. This is a general guideline, and optimization may be required.
Synthesis of 2-amino-3-bromopyridine
One common method for the synthesis of 2-amino-3-bromopyridine involves the bromination of 2-aminopyridine.[4][5] The procedure generally involves dissolving 2-aminopyridine in an organic solvent and carefully adding bromine at a controlled temperature.[4][5] Acetic acid is often used in this reaction.[5][6] The product is then isolated after a workup procedure that typically involves neutralization and extraction.[4][5]
Synthesis of this compound
This reaction involves the nucleophilic aromatic substitution of the bromine atom in 2-amino-3-bromopyridine with tert-butylthiol.
-
Reaction Setup: To a solution of 2-amino-3-bromopyridine in a suitable aprotic polar solvent (e.g., DMF or DMSO), add tert-butylthiol.
-
Base Addition: Add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for the Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Poor quality of reagents | Use freshly purified starting materials. | |
| Inappropriate base | Screen different bases (e.g., NaH, K2CO3, Cs2CO3). | |
| Side Product Formation (Disulfide) | Oxidation of thiol | Run the reaction under an inert atmosphere (N2 or Ar). Use degassed solvents. |
| Difficult Purification | Co-elution of impurities | Optimize column chromatography conditions (solvent system, gradient). |
| Product instability on silica | Consider using a different stationary phase (e.g., alumina) or an alternative purification method like crystallization. |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of substituted pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted pyridines.
I. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines. Low yields and the formation of side products are common challenges.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is giving a low yield of the desired pyridine. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors, including inefficient reaction conditions, poor oxidation of the dihydropyridine intermediate, and competing side reactions.[1] To improve your yield, consider the following:
-
Catalysis: The use of a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution can significantly increase yields, with some reports showing up to 96% yield.[1]
-
Microwave Synthesis: Microwave-assisted synthesis can lead to high yields (82-94%) with shorter reaction times (2-7 minutes) and cleaner product formation.
-
Oxidation Step: The final aromatization of the dihydropyridine intermediate is critical. While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can be harsh and lead to side products.[1] Milder and more efficient oxidizing agents are often preferred. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[1]
Q2: I am observing unexpected products in my Hantzsch synthesis. What are the likely side reactions?
A2: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can lead to a mixture of products.[1] A common issue is the formation of regioisomers when using unsymmetrical β-dicarbonyl compounds. To control regioselectivity, a two-step approach is recommended where the Knoevenagel adduct is synthesized and isolated first, followed by reaction with the enamine.
Troubleshooting Guide: Low Yield and Side Products
| Problem | Probable Cause | Recommended Solution |
| Low Yield of Pyridine | Incomplete oxidation of the dihydropyridine intermediate. | Use a milder, more efficient oxidizing agent such as iodine in refluxing methanol or lead(IV) acetate.[2] Avoid harsh oxidants like KMnO₄ or CrO₃ which can lead to over-oxidation and degradation.[1] |
| Competing side reactions due to harsh conditions. | Employ milder reaction conditions. Consider microwave-assisted synthesis or the use of a catalyst like p-toluenesulfonic acid (PTSA) in an aqueous micellar solution.[1] | |
| Formation of Regioisomers | One-pot reaction with two different β-dicarbonyl compounds. | Switch to a two-step "Modified Knoevenagel-Hantzsch Protocol." First, synthesize and isolate the Knoevenagel adduct from the aldehyde and one of the β-ketoesters. Then, react the purified adduct with the second β-ketoester and the nitrogen source.[3] |
| Over-oxidation Products | Use of strong, non-selective oxidizing agents. | Utilize a milder oxidant. For instance, lead(IV) acetate in a mixture of dichloromethane and acetic acid provides high yields of the pyridine with tolerance for various functional groups.[2] |
Experimental Protocol: Hantzsch Synthesis with Mild Oxidation using Lead(IV) Acetate[2]
-
Reaction Setup: To a solution of the 1,4-dihydropyridine (2.0 mmol) in a 9:1 mixture of CH₂Cl₂/HOAc (6 mL) at room temperature, add lead(IV) acetate (0.89 g, 2.0 mmol) in small portions over 15 minutes.
-
Reaction: Stir the reaction mixture for the time indicated by TLC analysis.
-
Work-up: Remove the precipitated solid by filtration. Add dichloromethane (20 mL) to the filtrate and neutralize with a 5% aqueous NaHCO₃ solution.
-
Isolation: Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like isopropyl ether.
Diagram: Hantzsch Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for Hantzsch pyridine synthesis.
II. Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[4] A significant drawback is the high temperature often required for the final cyclization step.[5]
Frequently Asked Questions (FAQs)
Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. How can I facilitate this step under milder conditions?
A1: The high temperature is necessary to induce E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[5] To lower the reaction temperature, consider the following:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ytterbium triflate or zinc bromide) can catalyze the cyclodehydration at significantly lower temperatures.[5][6]
-
One-Pot Procedure: A one-pot synthesis combining the enamine formation and cyclization can be achieved by using ammonium acetate as the nitrogen source in a suitable solvent like ethanol. This avoids the need to isolate the potentially unstable enamine.[5][7]
Troubleshooting Guide: Inefficient Cyclization
| Problem | Probable Cause | Recommended Solution |
| High Temperature Required for Cyclization | The aminodiene intermediate is kinetically stable and requires significant energy for E/Z isomerization.[5] | Add a catalyst to lower the activation energy. Brønsted acids (acetic acid) or Lewis acids (Yb(OTf)₃, ZnBr₂) are effective.[5][6] |
| Low Yield in One-Pot Synthesis | Inefficient formation of the enamine in situ. | Use a large excess of ammonium acetate to drive the enamine formation and subsequent cyclization.[7] |
| Decomposition of Starting Materials or Product | Prolonged heating at high temperatures. | Utilize microwave irradiation to shorten reaction times and potentially reduce decomposition.[8] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis[7]
-
Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq.), the alkynone (1.0 eq.), and ammonium acetate (a large excess) in ethanol.
-
Reaction: Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the polysubstituted pyridine.
Diagram: Bohlmann-Rahtz Reaction Pathway
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
III. Guareschi-Thorpe Pyridine Synthesis
This synthesis produces pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. A common side reaction is the hydrolysis of the nitrile group.
Frequently Asked Questions (FAQs)
Q1: I am observing hydrolysis of the cyanopyridine product in my Guareschi-Thorpe synthesis. How can I prevent this?
A1: Hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a common issue, especially under harsh pH conditions. To minimize this:
-
Buffered Aqueous Medium: Performing the reaction in an aqueous medium with ammonium carbonate can be highly effective. Ammonium carbonate acts as both the nitrogen source and a buffer, maintaining a pH that is favorable for the condensation reaction while minimizing hydrolysis.[9][10] This approach often leads to high yields of the desired product with no noticeable side products.[10]
Troubleshooting Guide: Nitrile Hydrolysis
| Problem | Probable Cause | Recommended Solution |
| Formation of Amide or Carboxylic Acid Byproducts | Hydrolysis of the nitrile group under acidic or basic conditions. | Use a buffered system. An advanced protocol utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a buffer, leading to high yields of the cyanopyridine.[9][10] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium[10]
-
Reaction Setup: In a sealed vessel, combine the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of EtOH:H₂O (2 mL).
-
Reaction: Stir the mixture at 80 °C. The product often precipitates out of the solution as the reaction proceeds. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add cold water to the mixture.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry. Further purification is often not necessary.
Diagram: Guareschi-Thorpe Main vs. Side Reaction
Caption: Competing pathways in the Guareschi-Thorpe synthesis.
IV. Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds. When synthesizing substituted pyridines using this method, a common side reaction is the homocoupling of the boronic acid reagent.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of homocoupled biaryl byproduct in my Suzuki reaction with a halopyridine. What are the main causes and how can I minimize it?
A1: Homocoupling of the boronic acid is a major side reaction that reduces the yield of your desired product and complicates purification. The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.[11]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which promote homocoupling.[11]
-
Pd(II) Precatalysts: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) form, the remaining Pd(II) can facilitate homocoupling.[11]
To minimize homocoupling, rigorous degassing of the reaction mixture is crucial. This can be achieved by sparging with an inert gas or by using the freeze-pump-thaw technique.[12] Using a Pd(0) catalyst source directly can also be beneficial.
Troubleshooting Guide: Homocoupling in Suzuki Reactions
| Problem | Probable Cause | Recommended Solution |
| Formation of Symmetrical Biaryl Byproduct | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Use techniques like sparging with nitrogen or argon, or freeze-pump-thaw cycles.[11][12] |
| Inefficient reduction of a Pd(II) precatalyst. | Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[13] Alternatively, ensure your precatalyst is efficiently activated. | |
| High instantaneous concentration of the boronic acid. | Add the boronic acid solution slowly to the reaction mixture using a syringe pump to keep its concentration low. |
Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling of 2-Chloropyridine[13]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a highly active catalyst system such as Pd(OAc)₂ (2 mol%) with a specialized ligand like SPhos (4 mol%), and a suitable base like Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) at least three times.
-
Solvent Addition: Add degassed solvents (e.g., a mixture of anhydrous 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture at the optimized temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 18 hours).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the crude product by column chromatography.
Diagram: Suzuki Catalytic Cycle and Homocoupling Side Reaction
Caption: Suzuki catalytic cycle with the competing homocoupling side reaction.
V. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. A notable side reaction is the hydrodehalogenation of the aryl halide, leading to the formation of an arene byproduct.
Frequently Asked questions (FAQs)
Q1: My Buchwald-Hartwig amination of a bromopyridine is producing a significant amount of the corresponding pyridine (hydrodehalogenation product). What causes this and how can I prevent it?
A1: Hydrodehalogenation is an unproductive side reaction where the amide intermediate undergoes β-hydride elimination, leading to the formation of the dehalogenated arene and an imine.[14] The choice of base can significantly influence the extent of this side reaction. While strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, they can sometimes promote β-hydride elimination.
To suppress this side reaction, a careful screening of the base is recommended. In some cases, using a weaker base or a different strong base can alter the reaction pathway and favor the desired C-N bond formation.
Troubleshooting Guide: Hydrodehalogenation
| Problem | Probable Cause | Recommended Solution |
| Formation of Dehalogenated Arene Byproduct | β-hydride elimination from the palladium-amide intermediate.[14] | Optimize the choice of base. While strong bases are often necessary, their nature can influence the prevalence of side reactions. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, LiHMDS) to find one that minimizes hydrodehalogenation for your specific substrate.[15] |
| Ligand choice. | The ligand plays a crucial role in stabilizing the catalyst and influencing the rates of the different steps in the catalytic cycle. Using bulky, electron-rich ligands can sometimes suppress side reactions. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine[16]
-
Reaction Setup: In a sealed tube, combine the 2-bromopyridine, the desired amine, a palladium catalyst (e.g., palladium(II) acetate), a suitable ligand (e.g., 1,3-bis(diphenylphosphino)propane - dppp), and a base (e.g., sodium tert-butoxide) in a dry solvent like toluene.
-
Reaction: Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Diagram: Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for 3-tert-Butylsulfanyl-pyridin-2-ylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Halogenation: Regioselective bromination of 2-aminopyridine at the 3-position to yield 3-bromo-2-aminopyridine.
-
Palladium-Catalyzed C-S Cross-Coupling: A Buchwald-Hartwig type cross-coupling reaction between 3-bromo-2-aminopyridine and tert-butanethiol.
Q2: Why is direct substitution at the 3-position of 2-aminopyridine difficult?
The pyridine nitrogen and the amino group are electron-donating, which deactivates the pyridine ring towards electrophilic substitution and can lead to complex reaction mixtures. Furthermore, in nucleophilic aromatic substitutions, the 2- and 4-positions are electronically favored for attack, making direct substitution at the 3-position challenging.
Q3: What are the key challenges in the palladium-catalyzed C-S coupling step?
The primary challenges stem from the substrate itself. The lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can result in low conversion rates and the need for careful selection of ligands and reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Conversion during C-S Cross-Coupling
-
Question: I am observing low or no conversion of 3-bromo-2-aminopyridine to the desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low conversion is a frequent issue and can be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen and the amino group of the starting material can act as ligands for the palladium catalyst, forming inactive complexes.
-
Solution: Employ bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos. These ligands can help stabilize the active catalytic species and prevent coordination from the substrate.[2]
-
-
Inactive Catalyst System: The chosen palladium precursor or ligand may not be active enough for this specific transformation.
-
Solution: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a variety of phosphine ligands. Pre-formed palladium catalysts (precatalysts) can also be more effective.[2]
-
-
Suboptimal Base: The choice and amount of base are critical for the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and anhydrous. The stoichiometry of the base may need to be optimized.
-
-
Poor Solvent Quality: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and unwanted side reactions.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
-
-
Incorrect Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A typical starting point is 80-110 °C.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing significant amounts of byproducts, such as the debrominated starting material (2-aminopyridine) and homocoupled thiol. How can I minimize these?
-
Answer: The formation of byproducts is indicative of competing reaction pathways:
-
Hydrodehalogenation (Debromination): This occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Cause: This can be caused by sources of hydride in the reaction mixture, such as residual water or certain solvents, reacting with the palladium catalyst.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Running the reaction under a rigorously inert atmosphere is crucial.
-
-
Thiol Homocoupling (Disulfide Formation): The thiol can couple with itself to form a disulfide.
-
Cause: This is often promoted by the presence of oxygen, which can oxidize the thiol.
-
Solution: Thoroughly degas all reagents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the experiment.
-
-
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-2-aminopyridine (Halogenation)
This protocol is adapted from standard bromination procedures for 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound (Palladium-Catalyzed C-S Cross-Coupling)
This is a general procedure based on Buchwald-Hartwig C-S coupling protocols and requires optimization for this specific substrate.
Materials:
-
3-bromo-2-aminopyridine
-
tert-Butanethiol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromo-2-aminopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add sodium tert-butoxide (1.4 eq) to the mixture.
-
Finally, add tert-butanethiol (1.2 eq) dropwise via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of C-S Coupling Reaction Conditions (Hypothetical Data)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 35 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 78 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 24 | 72 |
| 5 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 45 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low conversion in C-S cross-coupling.
References
Technical Support Center: Synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine
Welcome to the technical support center for the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 3-halo-2-aminopyridine, such as 3-bromo-2-aminopyridine, with tert-butyl thiol in the presence of a suitable base and solvent.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. The 3-position of the pyridine ring is less activated for nucleophilic aromatic substitution compared to the 2- and 4-positions. Additionally, the bulky tert-butyl group of the nucleophile can cause significant steric hindrance, slowing down the reaction rate.[1] Other contributing factors can include suboptimal reaction conditions such as the choice of base, solvent, temperature, or the presence of moisture and oxygen.
Q3: What are the common side reactions I should be aware of?
A3: A primary side reaction is the oxidation of tert-butyl thiol to di-tert-butyl disulfide, especially if the reaction is not performed under an inert atmosphere. Another potential issue is the self-coupling of the starting materials or degradation of the product under harsh reaction conditions. In some cases, competitive N-alkylation, though less common for SNAr on the pyridine ring, can occur.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. It is crucial to remove any unreacted starting materials and byproducts like di-tert-butyl disulfide.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound via the SNAr reaction of 3-bromo-2-aminopyridine and tert-butyl thiol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the tert-butyl thiol effectively. 2. Low reaction temperature: The reaction may require higher temperatures to overcome the activation energy, especially with a sterically hindered nucleophile. 3. Inappropriate solvent: The solvent may not be suitable for SNAr reactions, which generally favor polar aprotic solvents.[2][3] 4. Deactivation of the nucleophile: Oxidation of the thiol to disulfide can occur in the presence of oxygen. | 1. Use a stronger base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Increase reaction temperature: Gradually increase the reaction temperature, for example, to 80-120 °C, while monitoring for product degradation. 3. Change the solvent: Use a high-boiling point polar aprotic solvent such as DMF, DMAc, or NMP.[2] 4. Ensure inert atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of the thiol. |
| Formation of Significant Amounts of Di-tert-butyl Disulfide | 1. Presence of oxygen: The reaction was not performed under strictly anaerobic conditions. 2. Oxidative workup: The reaction mixture was exposed to oxidizing agents during the workup procedure. | 1. Degas the solvent: Before use, degas the solvent by bubbling with nitrogen or argon. 2. Maintain inert atmosphere: Ensure all reagent additions and the reaction itself are carried out under a positive pressure of an inert gas. 3. Use deoxygenated water for workup: If an aqueous workup is necessary, use water that has been previously boiled and cooled under an inert atmosphere. |
| Difficulty in Product Purification | 1. Co-elution of product and impurities: The product and starting materials or byproducts may have similar polarities, making separation by column chromatography challenging. 2. Oily product: The final product may be an oil that is difficult to crystallize. | 1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or the use of a different stationary phase might improve separation. 2. Chemical treatment of impurities: If the main impurity is unreacted thiol, it can sometimes be removed by washing the organic extract with a dilute base solution during workup. 3. Salt formation and recrystallization: Consider converting the amine product to a salt (e.g., hydrochloride) to facilitate crystallization and purification, followed by neutralization to recover the free amine. |
Experimental Protocols
Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline based on typical conditions for SNAr reactions on halopyridines. Optimization may be required to achieve the best yield.
Materials:
-
3-Bromo-2-aminopyridine
-
tert-Butyl thiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (10 mL per 1 mmol of 3-bromo-2-aminopyridine).
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the DMF at 0 °C under a nitrogen atmosphere.
-
Nucleophile Addition: Slowly add tert-butyl thiol (1.1 equivalents) to the suspension at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the sodium thiolate.
-
Substrate Addition: Add 3-bromo-2-aminopyridine (1.0 equivalent) to the reaction mixture.
-
Reaction: Slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizing the Workflow
To better understand the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
Stability issues of 3-tert-Butylsulfanyl-pyridin-2-ylamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues of 3-tert-Butylsulfanyl-pyridin-2-ylamine in solution. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the potential factors that could affect the stability of this compound in solution?
A1: Based on the structure, which contains an aminopyridine ring and a tert-butyl-sulfanyl group, several factors could influence its stability:
-
pH: The basicity of the amino group and the pyridine nitrogen means that the compound's ionization state will change with pH, which can affect its reactivity and stability.[1]
-
Oxidation: The sulfur atom in the tert-butylsulfanyl group and the electron-rich aminopyridine ring are susceptible to oxidation.[2][3] Exposure to air (oxygen) or oxidizing agents can lead to degradation.
-
Light (Photostability): Aromatic compounds and those with heteroatoms can be sensitive to light, particularly UV radiation, which can induce degradation.[2][4]
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, and the solubility of the compound in different solvents will affect its solution-state behavior.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, plausible pathways can be inferred from its functional groups:
-
Oxidation of the Sulfur: The thioether group can be oxidized to a sulfoxide and then to a sulfone. This is a common degradation pathway for sulfur-containing compounds.[5]
-
Oxidation of the Aminopyridine Ring: The aminopyridine ring system can be susceptible to oxidation, potentially forming N-oxides or other oxidized derivatives, especially under oxidative stress conditions.[2]
-
Hydrolysis: While the tert-butylsulfanyl and amino groups are generally stable to hydrolysis, extreme pH and high temperatures might lead to cleavage of the C-S bond or other hydrolytic reactions.[1]
-
Photodegradation: Exposure to light could lead to complex reactions, including radical-mediated processes, dimerization, or ring opening.
Q3: What solvents are recommended for preparing stock solutions?
A3: For initial studies, it is recommended to use common laboratory solvents in which the compound is freely soluble. These may include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Acetonitrile
It is crucial to assess the stability of the compound in the chosen solvent, as some solvents (like DMSO) can be problematic in long-term storage or under certain conditions. Whenever possible, preparing fresh solutions for experiments is the best practice.
Q4: How should I store solutions of this compound?
A4: To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. The optimal temperature may depend on the solvent to avoid freezing out the compound.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Atmosphere: For compounds susceptible to oxidation, it may be beneficial to overlay the solution with an inert gas like argon or nitrogen before sealing.
It is highly recommended to perform a preliminary stability study in the intended storage conditions to establish an appropriate re-test date for the solution.
Troubleshooting Guides
Q1: My experimental results are inconsistent. How can I determine if my compound is degrading in the experimental solution?
A1: Inconsistent results are a common sign of compound instability. To systematically investigate this, a forced degradation study is recommended.[6] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[7] This study will also help in developing a stability-indicating analytical method.[8]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.
2. Stress Conditions:
-
For each condition, a sample of the stock solution is treated as described below. A control sample, protected from stress conditions (stored at 2-8°C in the dark), should be analyzed at each time point.
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl. Store at 60°C. | To test stability in acidic conditions.[1] |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH. Store at 60°C. | To test stability in alkaline conditions.[1] |
| Oxidation | Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature. | To test susceptibility to oxidation.[2] |
| Thermal Degradation | Store the stock solution at 60°C in the dark. | To assess the effect of elevated temperature.[7] |
| Photostability | Expose the stock solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[2][4] A dark control sample should be stored under the same temperature conditions. | To assess light sensitivity.[9] |
3. Sample Analysis:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including the control, by a suitable analytical method, typically a stability-indicating HPLC-UV method. An LC-MS method can be used to obtain mass information about any degradation products formed.
4. Data Evaluation:
-
Calculate the percentage of the remaining this compound in each sample compared to the control.
-
Observe the formation of any new peaks in the chromatogram, which are potential degradation products.
-
The table below can be used to record your results.
Data Summary Table for Forced Degradation Study
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants | Area of Major Degradant (%) |
| Control | 48 | 99.5 | 99.4 | 0.1 | 1 | 0.1 |
| 0.1 M HCl, 60°C | 0 | |||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 0.1 M NaOH, 60°C | 0 | |||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 3% H₂O₂, RT | 0 | |||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| Thermal, 60°C | 0 | |||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| Photolytic | 48 |
Workflow for a Forced Degradation Study
Q2: I am seeing new or shifting peaks in my HPLC chromatogram during my experiment. What should I do?
A2: New or shifting peaks can indicate compound degradation, but they can also arise from issues with the HPLC method or sample preparation. Follow this troubleshooting guide to diagnose the problem.
Troubleshooting Unexpected HPLC Peaks
-
Verify System Suitability: First, ensure the HPLC system is performing correctly. Inject a standard of your compound. Are the retention time and peak shape consistent with previous runs? If not, troubleshoot the HPLC system (e.g., check for leaks, pump issues, column degradation).
-
Analyze a Control Sample: Analyze a control sample of your experimental matrix (without the compound) to check for interfering peaks from solvents, buffers, or other reagents.
-
Inject a Freshly Prepared Sample: Prepare a new solution of this compound from a solid source and inject it immediately. If the unexpected peaks are absent, it confirms that the issue is time-dependent degradation in your experimental solutions.
-
Consider Sample Solvent Effects: If your sample is dissolved in a stronger solvent (e.g., 100% DMSO) than the mobile phase, it can cause peak distortion or splitting. Try to dissolve your sample in the mobile phase or a weaker solvent.
-
Evaluate Degradation: If the steps above confirm the new peaks are not artifacts, they are likely degradation products. You can use LC-MS to get molecular weight information, which can help in identifying their structures. The results from your forced degradation study will serve as a reference for the types of degradants to expect.
Logical Flowchart for Troubleshooting HPLC Issues
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jordilabs.com [jordilabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Pyyridine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridine-based compounds.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Chromatography Issues
Q1: My pyridine compound is showing significant peak tailing or streaking on a silica gel column. What is causing this and how can I fix it?
A: Peak tailing is a common problem when purifying basic compounds like pyridines on standard silica gel.[1] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[1]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) triethylamine is added to the mobile phase. This is the most common and effective solution.
-
Ammonia: A mobile phase saturated with ammonia (e.g., 7N NH₃ in Methanol) can be used for more basic compounds.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.
-
Deactivated or End-Capped Silica: These stationary phases have fewer free silanol groups, reducing the strong interactions.[1]
-
Polymer-Based Columns: These are stable over a wider pH range and can be a good option if pH adjustment is needed.[1]
-
Q2: I'm experiencing low recovery of my pyridine derivative after column chromatography. What are the likely causes?
A: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound on the column.
Solutions:
-
Check for Irreversible Binding: The same strong acid-base interactions causing peak tailing can also lead to your compound getting permanently stuck to the column. The solutions in Q1 (adding a basic modifier or changing the stationary phase) are the primary remedy.
-
Assess Compound Stability with a 2D TLC Test: Before running a column, it's crucial to check if your compound is stable on silica.
-
Spot your sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent.
-
If you see spots that are not on the diagonal, it indicates your compound is degrading on the silica. In this case, you must switch to a more inert stationary phase like end-capped silica or alumina.[1]
-
Impurity Removal Issues
Q3: How can I remove residual palladium catalyst from a coupling reaction involving a pyridine derivative?
A: Palladium removal can be challenging because the nitrogen atoms in the pyridine ring can chelate strongly with the metal, keeping it in the organic phase.[2]
Solutions:
-
Metal Scavengers: These are solid-supported reagents with a high affinity for palladium.
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol) or dimercaptotriazine (DMT)-based scavengers are highly effective.[2][3]
-
The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for a period (e.g., 1 to 18 hours). The scavenger is then simply filtered off.[3]
-
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can be a cost-effective method.[2][3] However, optimization is needed to avoid loss of the desired product due to non-specific adsorption.[2][3]
-
Aqueous Washes:
Q4: I have a pyridine N-oxide impurity in my product. How can it be removed?
A: Pyridine N-oxides have different polarity and basicity compared to their parent pyridines, which can be exploited for purification. If chromatographic separation is difficult, a chemical conversion can be effective.
Solution: Reduction of the N-oxide
-
The N-oxide can be selectively reduced back to the parent pyridine. A mild procedure involves using sulfur dioxide followed by basification to liberate the free pyridine, which can then be extracted.[6] The resulting parent pyridine can often be more easily separated from the desired product by standard methods.
Q5: My pyridine compound is an oil and cannot be recrystallized. How can I purify it?
A: When a compound is an oil or fails to crystallize, converting it to a salt is a highly effective purification strategy. Pyridinium salts are often crystalline solids with sharp melting points.
Solution: Salt Formation
-
Dissolve the crude oily pyridine base in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether, or gaseous hydrogen chloride) dropwise while stirring.[7]
-
The pyridinium salt will often precipitate out of the solution.
-
The resulting crystalline salt can be collected by filtration and washed with cold solvent to remove impurities.[7]
-
If needed, the pure free base can be regenerated by dissolving the salt in water and adding a base (like NaOH or NaHCO₃) and extracting the pure pyridine into an organic solvent.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a crude mixture containing a basic pyridine compound? A: Acid-base extraction is an excellent first step and a powerful purification technique for separating basic or acidic compounds from neutral ones.[10] For a pyridine compound (a base), you can wash an organic solution of your crude mixture with a dilute aqueous acid (e.g., 1M HCl).[8][11] The pyridine will be protonated to form a water-soluble pyridinium salt, which will move to the aqueous layer. The neutral impurities will remain in the organic layer.[9] You can then separate the layers, basify the aqueous layer (e.g., with NaOH), and extract your pure pyridine back into an organic solvent.[8][12]
Q2: Which solvents are best for recrystallizing pyridine-based compounds? A: Pyridine derivatives can sometimes be challenging to crystallize.[13] Good starting points for solvent screening include single solvents like ethanol, methanol, or toluene, and mixed solvent systems like ethanol/water, acetone/water, or toluene/hexane.[14] The ideal solvent is one where your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[14]
Q3: What should I do if my compound "oils out" during recrystallization instead of forming crystals? A: Oiling out occurs when the solute separates from the solution as a liquid. This can happen if the solution is too concentrated or cools too quickly.[14]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[14]
-
Re-dissolve and Cool Slowly: If that fails, add more hot solvent to re-dissolve the oil and allow the solution to cool much more slowly.[14]
Q4: How can I accurately determine the purity of my final pyridine compound? A: High-Performance Liquid Chromatography (HPLC) is the premier method for quantitative purity analysis of pyridine derivatives.[15] A well-developed HPLC method can effectively separate the main compound from potential impurities, allowing for purity determination by calculating the area percentage of the main peak relative to the total area of all peaks.[15][16]
Data Presentation
Table 1: Comparison of Chromatography Modifiers for Pyridine Purification Data is representative and intended for illustrative purposes.
| Mobile Phase System | Target Compound | Observation | Purity Outcome |
| Hexane:Ethyl Acetate (1:1) | 4-Phenylpyridine | Severe peak tailing on silica gel | ~85% |
| Hexane:Ethyl Acetate (1:1) + 0.5% Et₃N | 4-Phenylpyridine | Symmetrical, sharp peak on silica gel | >98% |
| Dichloromethane:Methanol (95:5) | 2-Aminopyridine | Broad, streaking peak on silica gel | ~90% |
| Dichloromethane with 7N NH₃ in MeOH (95:5) | 2-Aminopyridine | Improved peak shape, less tailing | >97% |
Table 2: Effectiveness of Palladium Removal Techniques Data based on a Suzuki coupling to produce a substituted bipyridine. Initial Pd level: 1200 ppm.
| Purification Method | Palladium Level (ppm) | Product Recovery |
| Column Chromatography (Silica Gel) | 350 ppm | 85% |
| Activated Carbon Treatment (10 wt%) | 95 ppm | 90% |
| Thiol-Based Scavenger (3 eq.) | <10 ppm | 95% |
Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 8:2) containing 0.5% (v/v) triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Let the solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude pyridine compound in a minimum amount of the mobile phase (or a slightly stronger solvent like DCM).[17] Carefully add the sample solution to the top of the silica bed.[17]
-
Elution: Allow the sample to enter the silica bed, then carefully add fresh mobile phase (containing the modifier).
-
Collection: Begin eluting the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Protocol 2: Acid-Base Extraction for Purification of a Pyridine Derivative
-
Dissolution: Dissolve the crude reaction mixture (containing your pyridine product and neutral byproducts) in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel.[10] Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.[10]
-
Separation: Drain the lower aqueous layer (which now contains your protonated pyridine as a salt) into a clean Erlenmeyer flask. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 9, check with pH paper).[8] Your neutral pyridine compound should now be insoluble in the water.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., diethyl ether), shake, and separate the layers. This time, collect the organic layer. Repeat this extraction two more times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified pyridine compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. idc-online.com [idc-online.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing oxidation of the tert-butylsulfanyl group during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of the tert-butylsulfanyl protecting group in your experiments, with a focus on preventing its unintended oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the tert-butylsulfanyl group and why is it used?
The tert-butylsulfanyl group, often abbreviated as S-tBu or S-StBu (tert-butylthio), is a protecting group for the thiol functional group of cysteine residues in peptide synthesis and other organic chemistry applications. It is valued for its stability under a range of reaction conditions, particularly the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), making it compatible with the widely used Fmoc/tBu orthogonal protection strategy.[1][2] Its primary role is to prevent unwanted side reactions of the highly reactive thiol group, such as oxidation to disulfides or alkylation, during the course of a synthesis.[3]
Q2: Under what conditions is the tert-butylsulfanyl (S-tBu) group generally stable?
The S-tBu protecting group exhibits considerable stability under various conditions common in peptide synthesis:
-
Basic Conditions: It is highly stable to the basic conditions used for the removal of the Fmoc group, typically 20% piperidine in DMF. This is fundamental to its use in the Fmoc/tBu strategy.
-
Acidic Conditions: The S-tBu group is generally stable to standard trifluoroacetic acid (TFA) cleavage cocktails used at the end of solid-phase peptide synthesis.[4] However, prolonged exposure or very harsh acidic conditions can lead to its removal.
Q3: What are the primary methods for the deprotection of tert-butylsulfanyl (S-tBu) and tert-butylthio (S-StBu) groups?
The deprotection strategy depends on whether you are using the S-tBu or the S-StBu variant.
-
S-tert-butyl (S-tBu): This group is more robust and requires harsher conditions for removal. Common methods include treatment with strong acids like hydrogen fluoride (HF) or using mercury(II) acetate [Hg(OAc)₂] followed by a reducing agent.[4][5]
-
S-tert-butylthio (S-StBu): This group is designed for milder removal and is cleaved under reductive conditions. This is typically achieved using thiol-based reagents like dithiothreitol (DTT) or phosphines like tributylphosphine (TBP).[4][5] This orthogonality allows for its selective removal in the presence of other acid-labile protecting groups.
Troubleshooting Guide: Preventing Oxidation and Other Side Reactions
Problem 1: I am observing an unexpected mass addition of +56 Da to my cysteine-containing peptide after TFA cleavage.
This mass addition corresponds to the S-tert-butylation of a cysteine residue. This is a common side reaction that occurs during the final cleavage of the peptide from the resin when using a TFA-based cocktail.[6]
Cause: During TFA cleavage, tert-butyl (tBu) protecting groups from other amino acid side chains (e.g., Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)) are removed, generating tert-butyl cations.[6] These highly reactive cations can then be "scavenged" by the free thiol of a deprotected cysteine residue, leading to the formation of an S-tert-butyl adduct.
Solutions:
-
Optimize Scavenger Cocktail: The most effective way to prevent S-tert-butylation is to use an optimized scavenger cocktail that can efficiently trap the tert-butyl cations.
-
Standard Scavengers: Triisopropylsilane (TIS) and water are commonly used, but may not be sufficient on their own.[6]
-
Thiol-based Scavengers: Adding a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) can help to keep the cysteine in its reduced state and compete for the tBu cations.[4][6]
-
Aromatic Scavengers: Thioanisole is effective at scavenging tBu cations.[6]
-
-
Two-Step Cleavage Protocol: A two-step cleavage can minimize S-tert-butylation.
-
Step 1: Treat the resin with a lower concentration of TFA (e.g., 70%) and a higher concentration of scavengers for a short period (e.g., 30 minutes).
-
Step 2: Increase the TFA concentration to 80-95% to complete the cleavage and deprotection.[6]
-
Data on S-tert-butylation Mitigation:
The following table summarizes the extent of C-terminal Cys S-tert-butylation of a model peptide under various TFA cleavage conditions.
| TFA Concentration (%) | Time (min) | Scavengers | S-tert-butylation (%) | Reference |
| 95 | 60 | TIS/H₂O | 15.4 | [6] |
| 95 | 30 | TIS/H₂O | 11.1 | [6] |
| 95 (at 40°C) | 30 | TIS/H₂O | 18.8 | [6] |
| 95 (at 40°C) | 120 | TIS/H₂O | 32.3 | [6] |
| 70 (30 min) then 80 (150 min) | 180 | TIS/H₂O/Thioanisole/DMS/DTT | Minimized | [6] |
TIS = Triisopropylsilane, DMS = Dimethyl sulfide, DTT = Dithiothreitol
Problem 2: My tert-butylsulfanyl-protected compound is reacting during an oxidation step in my reaction sequence.
While the tert-butylsulfanyl group is robust, the sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.
Cause: Common oxidizing agents can react with the sulfide moiety.
-
Peroxides (e.g., hydrogen peroxide, m-CPBA, TBHP): These reagents are known to oxidize sulfides. The reaction can often be controlled to selectively form the sulfoxide by using one equivalent of the oxidant, while an excess may lead to the sulfone.[3][7]
-
Ozone (O₃): Ozonolysis is a powerful oxidative cleavage method and can potentially react with the sulfide group.[6]
Solutions:
-
Choose a Milder or More Selective Oxidant: If possible, select an oxidizing agent that is less reactive towards sulfides. The choice will be highly dependent on the primary transformation you are trying to achieve.
-
Control Reaction Stoichiometry and Temperature: To favor the formation of the sulfoxide over the sulfone when using peroxides, carefully control the stoichiometry (use close to one equivalent of the oxidant) and maintain a low reaction temperature.
-
Protect the Sulfide (if necessary): In multi-step syntheses where a strong oxidation is required, it may be necessary to use an alternative cysteine protecting group that is more resistant to oxidation if the tert-butylsulfanyl group proves to be too labile.
Problem 3: I am having difficulty removing the S-StBu group with DTT.
Cause: Incomplete deprotection of the S-StBu group can occur due to steric hindrance or suboptimal reaction conditions.
Solutions:
-
Increase Equivalents of Reducing Agent: Use a larger excess of the thiol reducing agent (e.g., DTT).
-
Adjust pH: The deprotection is often more efficient under slightly basic conditions. The addition of a non-nucleophilic base like N-methylmorpholine (NMM) can facilitate the reaction.[8]
-
Increase Reaction Time: While newer reagents offer faster deprotection, the S-StBu group can sometimes require longer reaction times for complete removal, especially in complex or sterically hindered peptides.[8]
Experimental Protocols
Protocol 1: Reductive Cleavage of the S-tert-butylthio (S-StBu) Group On-Resin
This protocol is for the selective deprotection of a Cys(StBu) residue on the solid support before cleavage from the resin.
-
Resin Preparation: Swell the peptidyl-resin in DMF.
-
Deprotection Cocktail: Prepare a solution of 5% dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF.
-
Reaction: Add the deprotection cocktail to the resin (e.g., 3 mL for 50 mg of resin) and agitate at room temperature.[8]
-
Monitoring: The reaction is typically complete within 5-15 minutes but can be monitored by taking small aliquots of the resin, cleaving the peptide with TFA, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove the excess reducing agent and byproducts. The resin is now ready for subsequent steps, such as on-resin cyclization or cleavage.
Protocol 2: Two-Step TFA Cleavage to Minimize S-tert-butylation
This protocol is designed to minimize the S-tert-butylation of free cysteine thiols during the final cleavage and deprotection of a peptide synthesized using tBu-based side-chain protecting groups.[6]
-
Cleavage Cocktail Preparation:
-
Step 1 Cocktail: Prepare a mixture of TFA/TIS/H₂O/Thioanisole/DMS/DTT (70:5:5:10:10 v/v, with 1% w/v DTT).
-
-
Step 1 Cleavage:
-
Add the Step 1 cocktail to the dried peptidyl-resin.
-
Allow the mixture to react for 30 minutes at room temperature with occasional swirling.
-
-
Step 2 Cleavage:
-
Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80-95%.
-
Continue the reaction for an additional 1.5 to 2 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold diethyl ether.
-
Visual Guides
Caption: Pathway of S-tert-butylation side reaction during TFA cleavage.
Caption: Troubleshooting workflow for common issues with the tert-butylsulfanyl group.
References
- 1. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of 3-tert-Butylsulfanyl-pyridin-2-ylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-tert-Butylsulfanyl-pyridin-2-ylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of this compound derivatives?
A1: Researchers may encounter challenges in several areas:
-
Chromatographic Separation: Due to the basicity of the pyridine nitrogen and the hydrophobicity of the tert-butyl group, achieving good peak shape and resolution in HPLC can be difficult.[1][2]
-
NMR Spectroscopy: Signal assignment can be complex, and quaternization or protonation of the pyridine nitrogen can lead to significant downfield shifts of ring protons.[3] The presence of sulfur can sometimes lead to peak broadening.[4]
-
Mass Spectrometry: The tert-butyl group is prone to fragmentation, which can complicate spectral interpretation.[5][6]
-
Crystallography: The formation of suitable single crystals for X-ray diffraction can be challenging due to factors like polymorphism and the influence of hydrogen bonding and steric hindrance on crystal packing.[7][8][9]
-
Stability and Impurity Profiling: The sulfur atom can be susceptible to oxidation, and synthesis can result in various impurities that require careful identification and quantification.[10]
Q2: Why am I observing poor peak shape (tailing) for my compound during HPLC analysis?
A2: Peak tailing for pyridine-containing compounds is often caused by the interaction of the basic pyridine nitrogen with acidic residual silanols on standard silica-based HPLC columns.[1]
Q3: The molecular ion is weak or absent in the mass spectrum of my derivative. What could be the reason?
A3: The tert-butyl group is known to undergo facile fragmentation upon ionization.[6] This can lead to a prominent fragment ion corresponding to the loss of a methyl radical or isobutylene, and a less intense molecular ion peak.[5][11]
Q4: I am having difficulty obtaining high-quality crystals for X-ray crystallography. What factors should I consider?
A4: For 2-aminopyridine derivatives, crystal packing is heavily influenced by a delicate balance of hydrogen bonding, steric effects, and the electronic properties of the pyridine ring.[7][8][9] Experimenting with different crystallization solvents and techniques is often necessary. Subtle changes to the molecular structure can significantly alter the supramolecular assembly.[7][9]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction of basic analyte with acidic silanols on the column.[1] | 1. Lower the mobile phase pH to protonate the pyridine nitrogen.[12] 2. Add a competing base (e.g., triethylamine) to the mobile phase (note: not MS-friendly).[13] 3. Use a column with a different stationary phase, such as a phenyl column, to leverage π-π interactions.[13] 4. Employ a modern, end-capped column with minimal residual silanols. |
| Poor Retention (Compound Elutes Too Quickly) | The compound is too polar for the reversed-phase conditions.[1] | 1. Decrease the proportion of the organic solvent in the mobile phase. 2. Use a more retentive column (e.g., C18 instead of C8). 3. Consider HILIC (Hydrophilic Interaction Liquid Chromatography) if the compound is highly polar. |
| Co-eluting Peaks/Poor Resolution | Similar physicochemical properties of the analyte and impurities.[1] | 1. Optimize the mobile phase composition (e.g., change the organic solvent or pH). 2. Reduce the flow rate. 3. Decrease the column temperature to enhance selectivity. 4. Evaluate different column chemistries.[13] |
| Inconsistent Retention Times | Fluctuations in temperature, mobile phase composition, or pump performance.[13] | 1. Use a column oven to maintain a stable temperature.[13] 2. Prepare mobile phases accurately, preferably by weight.[13] 3. Ensure the column is fully equilibrated before injection.[13] 4. Perform regular maintenance on the HPLC pump. |
Mass Spectrometry Interpretation
| Problem | Potential Cause | Troubleshooting/Interpretation Guide |
| Weak or Absent Molecular Ion (M+) | Facile fragmentation of the tert-butyl group.[6] | 1. Look for a prominent peak at [M-15]+, corresponding to the loss of a methyl radical. 2. Look for a peak at [M-56]+, corresponding to the loss of isobutylene. 3. Use a softer ionization technique if available (e.g., Chemical Ionization or Electrospray Ionization). |
| Unexpected Fragments | Rearrangement reactions or fragmentation of the pyridine ring. | 1. The pyridine ring itself can fragment, leading to characteristic ions.[14] 2. Consider the possibility of in-source fragmentation or thermal degradation if using GC-MS. |
| Ambiguous Fragmentation Pattern | Multiple fragmentation pathways. | 1. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine elemental compositions of fragments. 2. Perform tandem MS (MS/MS) experiments to establish fragmentation pathways. |
NMR Spectroscopy
| Problem | Potential Cause | Troubleshooting/Interpretation Guide |
| Broad ¹H NMR Signals | - Quadrupolar broadening from the ¹⁴N atom. - Chemical exchange of the amine proton. - Presence of paramagnetic impurities. | 1. Slightly acidifying the sample with a drop of DCl in D₂O can sharpen the signals of adjacent protons by protonating the pyridine nitrogen.[3] 2. Acquire the spectrum at a different temperature to see if exchange processes can be resolved. |
| Difficulty Assigning Aromatic Protons | Overlapping signals and complex coupling patterns. | 1. Utilize 2D NMR techniques such as COSY and HMQC/HSQC to establish proton-proton and proton-carbon correlations. 2. NOESY or ROESY experiments can help identify through-space proximities, for example, between the tert-butyl protons and a proton on the pyridine ring. |
| Unidentified Signals in the Spectrum | Presence of impurities or degradation products.[15][16] | 1. Correlate with HPLC-MS data to identify the mass of the impurity. 2. Consider potential side products from the synthesis, such as oxidized species (sulfoxides, sulfones) or isomers. |
Experimental Protocols
General Protocol for HPLC Analysis
This protocol serves as a starting point and should be optimized for specific derivatives.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.
Protocol for Obtaining High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Solvent Selection: DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the amine protons are often visible.
-
Initial Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
For Structural Elucidation:
-
Run a COSY (Correlation Spectroscopy) experiment to identify proton-proton spin systems.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
Data Processing: Process the spectra with appropriate window functions to enhance resolution or signal-to-noise.
Visualizations
Caption: A stepwise workflow for troubleshooting common HPLC issues.
Caption: Common fragmentation pathways for tert-butyl containing compounds.
Caption: A logical workflow for 2D NMR-based structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. 2-tert-Butylpyridine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. massbank.eu [massbank.eu]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
Technical Support Center: Scaling Up the Synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the synthesis of 3-tert-Butylsulfanyl-pyridin-2-ylamine, with a focus on scaling up the process from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent synthetic strategies involve the introduction of the tert-butylthio group onto a pre-functionalized 2-aminopyridine ring. Two primary routes are:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyridine. This is a widely used method for forming aryl thioethers.[1] The synthesis typically starts from 2-amino-3-bromopyridine, which is commercially available. This is then reacted with a tert-butylthiolate salt, such as sodium tert-butylthiolate.
-
Route B: Reaction of an Aminopyridine with a Sulfenyl Chloride. This approach involves the direct reaction of 2-aminopyridine with tert-butylsulfenyl chloride. This method can be effective but may present challenges with regioselectivity and handling of the sulfenyl chloride.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis can present challenges not observed at the lab scale. For this particular synthesis, key issues can include:
-
Exotherm Control: The reaction, particularly the SNAr reaction, can be exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can lead to localized "hot spots" and incomplete reactions.
-
Reagent Addition: The rate of addition of reagents, such as the thiolate solution, can significantly impact the reaction profile and impurity formation.
-
Work-up and Purification: Handling and purifying larger quantities of material can be difficult. The choice of extraction solvents and crystallization conditions needs to be carefully optimized.
-
Safety: Handling large quantities of flammable solvents and potentially malodorous thiols requires stringent safety protocols.
Q3: How can I improve the yield and purity of my product on a larger scale?
A3: To enhance yield and purity during scale-up, consider the following:
-
Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, reaction time, and solvent.
-
High-Purity Starting Materials: The purity of the initial 2-amino-3-bromopyridine and the tert-butylthiol source is critical to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation of the thiol/thiolate.
-
Controlled Reagent Addition: Use a syringe pump or a controlled addition funnel for the slow, subsurface addition of the thiolate solution to maintain a consistent temperature and minimize side reactions.
-
Efficient Purification: Develop a robust purification strategy. Recrystallization is often a good choice for achieving high purity on a large scale. A solvent/anti-solvent system may be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Ensure the reaction is run under an inert atmosphere to prevent oxidation. - Optimize the work-up and purification steps to minimize product loss. Consider alternative recrystallization solvents. |
| Formation of Disulfide Byproduct | - Oxidation of the tert-butylthiolate. | - Maintain a strictly inert atmosphere throughout the reaction and work-up. - Use freshly prepared or high-quality thiolate. |
| Dark Reaction Mixture/Product | - Presence of impurities from starting materials. - Decomposition at elevated temperatures. | - Use purified starting materials. - Ensure the reaction temperature is well-controlled and does not exceed the recommended range. - Consider a charcoal treatment during the work-up to remove colored impurities. |
| Difficulty in Isolating the Product | - Product is an oil or does not crystallize easily. - Presence of impurities inhibiting crystallization. | - Try different solvent systems for recrystallization. Using a combination of a good solvent and an anti-solvent can induce crystallization. - Purify the crude product by column chromatography before attempting crystallization. |
| Inconsistent Results on Scale-up | - Poor heat transfer and mixing in the larger reactor. - Different addition rates of reagents. | - Ensure the reactor has adequate cooling capacity and efficient stirring. - Use a controlled addition method for reagents. - Perform a small-scale pilot run to identify potential scale-up issues before committing to a large-scale reaction. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
2-Amino-3-bromopyridine
-
Sodium tert-butylthiolate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-amino-3-bromopyridine (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: In a separate flask, prepare a solution of sodium tert-butylthiolate (1.1 eq.) in anhydrous DMF.
-
Reaction: Cool the solution of 2-amino-3-bromopyridine to 0 °C. Slowly add the sodium tert-butylthiolate solution dropwise via an addition funnel, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Quantitative Data (Illustrative)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 2-Amino-3-bromopyridine | 1.0 g | 100 g |
| Sodium tert-butylthiolate | 0.7 g | 70 g |
| DMF | 10 mL | 1 L |
| Reaction Time | 14 h | 16 h |
| Typical Yield | 85% | 80% |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of 3-tert-Butylsulfanyl-pyridin-2-ylamine and Other Pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of 3-tert-Butylsulfanyl-pyridin-2-ylamine, a specific aminopyridine derivative, with other pyridine compounds, focusing on their potential in anticancer and antimicrobial applications, as well as its role as a 5-Lipoxygenase-Activating Protein (FLAP) inhibitor.
Physicochemical Properties
A fundamental aspect of drug design involves understanding the physicochemical properties of a compound, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the basic properties of this compound with the parent pyridine molecule.
| Property | This compound | Pyridine |
| Molecular Formula | C₉H₁₄N₂S | C₅H₅N |
| Molecular Weight | 182.29 g/mol | 79.10 g/mol |
| Appearance | Solid | Colorless liquid |
| SMILES | CC(C)(C)Sc1cccnc1N | c1ccncc1 |
| InChI Key | JBLSSTPVTVGUEG-UHFFFAOYSA-N | JUJWROOIHBZHMG-UHFFFAOYSA-N |
Comparative Biological Activity
The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its biological activity. This section compares the performance of different pyridine derivatives in anticancer and antimicrobial assays, with a special focus on the structural class to which this compound belongs.
Anticancer Activity
Numerous pyridine derivatives have been investigated for their potential as anticancer agents. The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of several 2-aminopyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (+)-nopinone-based 2-amino-3-cyanopyridine (4f) | A549 (Lung) | 23.78 | [1] |
| MKN45 (Gastric) | 67.61 | [1] | |
| MCF-7 (Breast) | 53.87 | [1] | |
| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.22 (48h) | [2] |
| Pyrido[2,3-d]pyrimidine (1) | MCF-7 (Breast) | 3.98 | [3] |
| HeLa (Cervical) | 6.29 | [3] | |
| HepG-2 (Liver) | 5.14 | [3] | |
| 3-Cyano-2-substituted pyridine (5a) | MCF-7 (Breast) | 1.77 | [4] |
| 3-Cyano-2-substituted pyridine (5e) | MCF-7 (Breast) | 1.39 | [4] |
| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b) | A-549 (Lung) | 0.00803 | [5] |
| MDA-MB-231 (Breast) | 0.0103 | [5] |
Antimicrobial Activity
Pyridine derivatives also exhibit a broad range of antimicrobial activities. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected aminopyridine compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 0.039 | [6][7] |
| Bacillus subtilis | 0.039 | [6][7] | |
| Aminopyridine derivative (SB002) | Pseudomonas aeruginosa PAO1 | 1.6 (in M9-acetate medium) | [8] |
| Aminopyridine derivative (SB023) | Pseudomonas aeruginosa PAO1 | 13.5 (in M9-acetate medium) | [8] |
| Aminopyridine derivative (5e) | Penicillin-Resistant Staphylococcus aureus | 29.6 | [9] |
| Aminopyridine derivative (5f) | Penicillin-Resistant Staphylococcus aureus | 37.4 | [9] |
Potential as a FLAP Inhibitor
The this compound moiety is a key structural component of AM103, a novel and selective 5-Lipoxygenase-Activating Protein (FLAP) inhibitor. FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in various inflammatory diseases such as asthma.[10] The inhibition of FLAP is a promising therapeutic strategy for these conditions. The structure-activity relationship (SAR) of FLAP inhibitors often highlights the importance of a hydrophobic group, like the tert-butyl group, and a heterocyclic core, such as pyridine, for effective binding to the protein.[11]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Signaling Pathway
Caption: Inhibition of the 5-Lipoxygenase pathway by a FLAP inhibitor.
Experimental Workflow
Caption: Workflow for determining the anticancer activity of pyridine derivatives using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Comparative Guide to 1H and 13C NMR Analysis
For Immediate Release
This guide provides a comprehensive analysis for the structural validation of 3-tert-Butylsulfanyl-pyridin-2-ylamine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, offers a comparison with alternative analytical methods, and provides detailed experimental protocols.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For this compound, both 1H and 13C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively. The chemical shifts, multiplicities, and coupling constants of the NMR signals are unique to the specific arrangement of atoms in the molecule, allowing for its definitive identification.
While direct experimental NMR data for this compound is not widely published, a reliable prediction of the 1H and 13C NMR spectra can be made by analyzing the substituent effects on the parent 2-aminopyridine scaffold. The introduction of a tert-butylsulfanyl group at the C3 position induces predictable shifts in the NMR signals of the pyridine ring protons and carbons.
Data Presentation: Predicted 1H and 13C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established data for 2-aminopyridine and related substituted pyridines.[1][2][3][4]
Table 1: Predicted 1H NMR Data for this compound (in CDCl3, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | dd | J = 7.5, 5.0 |
| H-5 | 6.50 - 6.70 | dd | J = 7.5, 1.5 |
| H-6 | 7.90 - 8.10 | dd | J = 5.0, 1.5 |
| -NH2 | 4.50 - 5.50 | br s | - |
| -C(CH3)3 | 1.30 - 1.50 | s | - |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158.0 - 162.0 |
| C-3 | 115.0 - 120.0 |
| C-4 | 137.0 - 140.0 |
| C-5 | 112.0 - 115.0 |
| C-6 | 147.0 - 150.0 |
| -S-C(CH3)3 | 45.0 - 50.0 |
| -S-C(CH3)3 | 30.0 - 35.0 |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-S). | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra of this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as DMSO-d6 or Methanol-d4 can be used if solubility is an issue.
NMR Instrument Setup and Acquisition
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Tuning and Locking: Tune the probe for both 1H and 13C nuclei and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity.
1H NMR Acquisition Parameters[5]
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
13C NMR Acquisition Parameters[5]
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the 1H spectrum.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure.
Caption: Workflow for the validation of this compound structure.
References
Purity Assessment of Synthesized 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the development pipeline. This guide provides a comparative overview of analytical methodologies for assessing the purity of 3-tert-Butylsulfanyl-pyridin-2-ylamine, with a primary focus on High-Performance Liquid Chromatography (HPLC).
This compound (CAS Number: 551950-47-1) is a substituted pyridine derivative with potential applications in pharmaceutical research.[1][2] Its molecular formula is C9H14N2S, and it has a molecular weight of 182.29 g/mol .[1][2] Given that suppliers may not provide detailed analytical data, it is incumbent upon the researcher to establish and validate a robust purity assessment method.[3] This guide outlines a recommended HPLC method, compares it with alternative techniques, and provides the necessary experimental protocols.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical techniques can be employed for purity determination. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like many pyridine derivatives.[4] Other techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be utilized, each with its own set of advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polar to non-polar molecules.[4] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[4] | Primarily a qualitative or semi-quantitative technique for rapid screening and impurity profiling. |
| Resolution | High resolving power, allowing for the separation of closely related impurities. | Very high resolving power, especially with capillary columns. | Lower resolution compared to HPLC and GC. |
| Quantitation | Excellent for precise and accurate quantification using various detectors (e.g., UV, MS). | Excellent for precise and accurate quantification, typically with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Semi-quantitative at best, often relying on visual comparison of spot sizes and intensities. |
| Sample Throughput | Moderate to high, with typical run times of 5-30 minutes. Automation is common. | Moderate to high, with run times varying from a few minutes to over an hour. Automation is standard. | High, as multiple samples can be run simultaneously on a single plate. |
| Instrumentation Cost | High initial investment and maintenance costs. | High initial investment and maintenance costs. | Low instrumentation cost. |
Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Based on the analysis of similar aromatic amines and pyridine derivatives, a reversed-phase HPLC method with UV detection is proposed as the primary technique for the purity assessment of this compound.[4][5] This method is expected to be selective, precise, and accurate for quantifying the main component and resolving potential process-related impurities.
Experimental Protocol: HPLC Purity Assessment
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the main compound).
-
Injection Volume: 10 µL.
-
Run Time: 35 minutes.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
5. Method Validation:
-
For regulatory submissions or in-depth analysis, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[5]
Potential Impurities
During the synthesis of pyridine derivatives, various impurities can arise from starting materials, side reactions, and degradation.[6] For this compound, potential impurities could include:
-
Unreacted starting materials (e.g., 2-amino-3-bromopyridine, tert-butyl thiol).
-
Isomeric byproducts.
-
Over-alkylated or under-alkylated species.
-
Oxidation or hydrolysis products.
The developed HPLC method should be capable of separating these potential impurities from the main peak. Identification of unknown impurity peaks can be further investigated using hyphenated techniques like LC-MS.[5]
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
References
Comparison Guide for the In Vitro Assay Validation of Novel Kinase Inhibitors Derived from 3-tert-Butylsulfanyl-pyridin-2-ylamine
This guide provides a comprehensive framework for the in vitro validation of novel compounds, using a hypothetical derivative of 3-tert-Butylsulfanyl-pyridin-2-ylamine, hereafter referred to as Compound X , as a case study. The focus is on its validation as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK3β), a key enzyme in various cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase inhibitor discovery.
Key Performance Metrics for In Vitro Assay Validation
The initial validation of a potential drug candidate involves quantifying its activity and assessing the robustness of the assay used for screening. Key metrics include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the Z-factor.[1][2]
-
IC50 (Inhibitory Concentration 50): This is the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[2] It is a primary measure of a compound's potency.
-
EC50 (Effective Concentration 50): This is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[1][2] While IC50 measures inhibition, EC50 is used for activators or to describe a functional cellular response.
-
Z-Factor (Z'): This statistical parameter is used to evaluate the quality and suitability of a high-throughput screening (HTS) assay.[1] A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for screening campaigns.[1]
Comparative Performance of Compound X
The following table summarizes the hypothetical in vitro performance of Compound X against GSK3β compared to known, alternative inhibitors. Data for reference compounds are sourced from existing literature.
| Compound | Target Kinase | IC50 (nM) | Assay Z-Factor | Reference |
| Compound X (Hypothetical) | GSK3β | 25 | 0.82 | Internal Data |
| Tideglusib | GSK3β | 502 | N/A | [3] |
| LY2090314 | GSK3β | 0.9 | N/A | [3] |
| BRD0705 | GSK3β | 515 | N/A | [3] |
| SB216763 | GSK3β | 34 | N/A | [3] |
Experimental Protocols and Workflows
Accurate and reproducible data depend on well-defined experimental protocols. The following section details a common non-radioactive method for determining kinase inhibitor potency.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to measure the activity of GSK3β by quantifying the amount of ADP produced during the kinase reaction.[3]
Materials and Reagents:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[3]
-
Compound X and reference inhibitors
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]
-
DTT
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of Compound X and reference inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%.[3]
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for high and low controls) to the appropriate wells of a 384-well plate.[3]
-
Enzyme Addition: Prepare the GSK3β enzyme solution in 1x Kinase Assay Buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the assay buffer. The final ATP concentration should be near its Km value for the kinase to ensure assay sensitivity.[4] Initiate the reaction by adding 2 µL of this mixture to each well for a final volume of 5 µL.[3]
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[3]
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
References
A Comparative Guide to the Selectivity of 3-tert-Butylsulfanyl-pyridin-2-ylamine Derivatives as FLAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of two prominent 3-tert-Butylsulfanyl-pyridin-2-ylamine derivatives, AM103 and GSK2190915 (also known as AM803), which are potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). In drug development, understanding the cross-reactivity and selectivity of a compound is paramount to predicting its potential for off-target effects and ensuring a favorable safety profile. This guide focuses on the selectivity of these FLAP inhibitors against other key enzymes in the arachidonic acid cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes, presenting available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Introduction to FLAP and the Leukotriene Pathway
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. Their biosynthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) for its activity. FLAP acts as a shuttle protein, binding to arachidonic acid and presenting it to 5-LOX. Inhibition of FLAP is a key therapeutic strategy for inflammatory diseases such as asthma. The this compound scaffold has been identified as a core component of a series of potent and selective FLAP inhibitors.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available in vitro and ex vivo inhibitory activities of AM103 and GSK2190915. The data highlights the high potency of these compounds against FLAP and the downstream production of leukotriene B4 (LTB4). A key finding for GSK2190915 is its remarkable selectivity over the COX-1 and COX-2 enzymes.
| Compound | Target/Assay | Species | IC50 / EC50 (nM) | Reference |
| AM103 | FLAP Binding | Not Specified | IC50: 4.2 | [1] |
| LTB4 Inhibition (Whole Blood) | Human | IC50: 349 | [1] | |
| LTB4 Inhibition (Whole Blood, ex vivo) | Rat | EC50: ~60 | ||
| COX-1 Activity | Not Available | Not Available | ||
| COX-2 Activity | Not Available | Not Available | ||
| 5-LOX Activity | Not Available | Not Available | ||
| GSK2190915 (AM803) | FLAP Binding | Not Specified | IC50: 2.9 | [2][3] |
| LTB4 Inhibition (Whole Blood) | Human | IC50: 76 | [2][3][4][5] | |
| LTB4 Inhibition (Whole Blood, ex vivo) | Rat | EC50: ~7 | [2] | |
| COX-1 Activity (Whole Blood) | Human | No inhibition up to 10,000 | [4] | |
| COX-2 Activity (Whole Blood) | Human | No inhibition up to 10,000 | [4] | |
| 5-LOX Activity | Not Available | Not Available |
Note: While direct inhibitory data (IC50) against the 5-LOX enzyme for both compounds and against COX enzymes for AM103 were not available in the reviewed literature, the high potency against FLAP and the lack of effect on downstream COX products for GSK2190915 strongly indicate a highly selective mechanism of action.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the mechanism of action and the methods used for selectivity profiling, the following diagrams were generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fiboflapon | FLAP | TargetMol [targetmol.com]
- 4. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Benchmarking the Efficacy of Novel Pyridine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives are a pharmacologically significant class of compounds, particularly in anticancer drug development, due to their ability to modulate critical molecular pathways involved in cancer progression.[1][2] Recent advancements have produced a variety of novel pyridine-based inhibitors targeting key proteins, especially kinases, which play a pivotal role in cellular signaling pathways regulating cell proliferation, differentiation, and apoptosis.[3][4][5]
This guide provides an objective comparison of the efficacy of recently developed pyridine-based inhibitors, supported by experimental data from in vitro studies. It details the methodologies of key assays and visualizes complex pathways and workflows to facilitate a deeper understanding of their therapeutic potential.
Comparative Efficacy of Pyridine-Based Inhibitors
The inhibitory activity of novel pyridine-based compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against specific molecular targets (e.g., kinases) and various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the efficacy of several recently developed pyridine derivatives compared to established standard-of-care agents.
Table 1: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives
| Compound/Drug | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Citation |
| Compound 12 | PIM-1 | 14.3 | Staurosporine | 16.7 | [4][6] |
| Compound 9 | PIM-1 | 20.4 | Staurosporine | 16.7 | [7] |
| Pyridine-urea 8e | VEGFR-2 | 3,930 | Sorafenib | - | [8] |
| Pyridine-urea 8b | VEGFR-2 | 5,000 | Sorafenib | - | [8] |
| Cyanopyridone 5e | VEGFR-2 | 124 | Lapatinib | 182 | [9] |
| Cyanopyridone 5e | HER-2 | 77 | Lapatinib | 131 | [9] |
| Aminopyridine 26 | VRK1 | 150 | - | - | [10][11] |
| Compound 19 | HPK1 | See Citation | - | - | [12] |
Note: The inhibitory activity of Compound 19 against HPK1 was described as potent in enzymatic and cellular assays, though specific IC50 values require consulting the source.[12]
Table 2: In Vitro Antiproliferative Activity Against Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound 12 | MCF-7 | Breast | 0.50 | Doxorubicin | 2.14 | [4][6] |
| Compound 12 | HepG2 | Liver | 5.27 | Doxorubicin | 2.48 | [4][6] |
| Compound 9 | HepG2 | Liver | 0.18 | - | - | [7] |
| Compound 9 | MCF-7 | Breast | 0.34 | - | - | [7] |
| Pyridine-urea 8e | MCF-7 | Breast | 0.22 | Doxorubicin | 1.93 | [8] |
| Cyanopyridone 5e | MCF-7 | Breast | 1.39 | Taxol | 8.48 | [9] |
| Cyanopyridone 5a | MCF-7 | Breast | 1.77 | Taxol | 8.48 | [9] |
| Cyanopyridone 6b | HepG2 | Liver | 2.68 | Taxol | 14.60 | [9] |
Experimental Protocols
Standardized assays are crucial for the reliable evaluation of inhibitor efficacy. Below are detailed protocols for common biochemical and cell-based assays used in the characterization of pyridine-based inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]
-
Materials:
-
Kinase of interest (e.g., PIM-1, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test Inhibitor (Pyridine-based compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
-
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution in DMSO to generate a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[13]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
-
Cell Viability Assay (MTT/MTS-Based)
Cell viability and proliferation assays are widely used to assess the effect of potential anti-cancer therapeutics.[14] The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or Sorenson’s glycine buffer)
-
96-well plates
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[15]
-
-
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual summary of complex biological processes and research methodologies.
Caption: Workflow for kinase inhibitor discovery and development.
Caption: Simplified PIM-1 kinase signaling pathway.
Caption: ATP-competitive binding mechanism of a kinase inhibitor.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
Verifying the Identity of 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Comparative Guide for Researchers
For researchers in drug discovery and development, the unequivocal confirmation of a starting material's identity is a critical first step. This guide provides a comprehensive framework for authenticating the chemical structure of commercially supplied 3-tert-Butylsulfanyl-pyridin-2-ylamine, contrasting it with potential impurities and regioisomers through established analytical techniques.
The purity and structural integrity of reagents are paramount to the success and reproducibility of synthetic chemistry and subsequent biological assays. This guide outlines a multi-pronged analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confidently identify this compound. Detailed experimental protocols are provided, and expected data is presented in a comparative format to facilitate the clear differentiation of the target molecule from potential contaminants.
Analytical Workflow for Identity Confirmation
A systematic workflow is essential for the efficient and accurate confirmation of the compound's identity. The following diagram illustrates the proposed analytical sequence.
Caption: Workflow for the analytical confirmation of this compound.
Comparative Data Analysis
To facilitate the identification process, the following tables summarize the expected analytical data for this compound and its potential alternatives. These alternatives include a likely regioisomeric impurity, 4-tert-Butylsulfanyl-pyridin-2-ylamine, which could arise from non-selective synthesis, and the common starting material, 2-aminopyridine, which may be present as a process-related impurity.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~8.0 (dd, 1H, H6), ~7.4 (dd, 1H, H4), ~6.7 (t, 1H, H5), ~4.8 (br s, 2H, NH₂), 1.4 (s, 9H, C(CH₃)₃) |
| 4-tert-Butylsulfanyl-pyridin-2-ylamine | ~8.1 (d, 1H, H6), ~6.8 (s, 1H, H3), ~6.6 (d, 1H, H5), ~4.7 (br s, 2H, NH₂), 1.3 (s, 9H, C(CH₃)₃) |
| 2-Aminopyridine[1][2] | ~8.1 (ddd, 1H, H6), ~7.4 (ddd, 1H, H4), ~6.7 (dd, 1H, H3), ~6.6 (ddd, 1H, H5), ~4.5 (br s, 2H, NH₂)[1][2] |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~158.0 (C2), ~148.0 (C6), ~138.0 (C4), ~120.0 (C5), ~115.0 (C3), ~48.0 (C(CH₃)₃), ~31.0 (C(CH₃)₃) |
| 4-tert-Butylsulfanyl-pyridin-2-ylamine | ~160.0 (C2), ~150.0 (C6), ~145.0 (C4), ~112.0 (C3), ~108.0 (C5), ~47.0 (C(CH₃)₃), ~30.0 (C(CH₃)₃) |
| 2-Aminopyridine[3] | ~158.3 (C2), ~148.2 (C6), ~137.8 (C4), ~113.8 (C3), ~108.7 (C5)[3] |
Table 3: Expected Mass Spectrometry Data (ESI+)
| Compound | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 183.1 | 127.1 ([M+H - C₄H₈]⁺), 95.1 |
| 4-tert-Butylsulfanyl-pyridin-2-ylamine | 183.1 | 127.1 ([M+H - C₄H₈]⁺), 95.1 |
| 2-Aminopyridine[4] | 95.1 | 68.1, 41.1[4] |
Table 4: Expected FTIR Data (ATR)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | 3450-3300 (N-H stretch, amine), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1620-1580 (N-H bend, amine), 1590-1450 (C=C and C=N stretch, aromatic ring), 1365 (C-H bend, tert-butyl), 700-650 (C-S stretch) |
| 4-tert-Butylsulfanyl-pyridin-2-ylamine | 3450-3300 (N-H stretch, amine), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1620-1580 (N-H bend, amine), 1590-1450 (C=C and C=N stretch, aromatic ring), 1365 (C-H bend, tert-butyl), 700-650 (C-S stretch) |
| 2-Aminopyridine[5][6][7] | 3440-3300 (N-H stretch, amine), 3100-3000 (C-H stretch, aromatic), 1630-1600 (N-H bend, amine), 1590-1450 (C=C and C=N stretch, aromatic ring)[5][6][7] |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the commercial sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
A sufficient number of scans (e.g., 1024) and a relaxation delay of 2 seconds should be used to ensure the detection of all carbon signals, including quaternary carbons.
-
2. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source in positive ion mode.
-
Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimal in-source fragmentation.
-
For further structural confirmation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to observe characteristic fragmentation patterns.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid commercial sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
By systematically applying these analytical techniques and comparing the obtained data with the provided reference tables, researchers can confidently confirm the identity and assess the purity of their commercial supply of this compound, ensuring the integrity of their subsequent research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 3. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 4. 2-Aminopyridine [webbook.nist.gov]
- 5. chimia.ch [chimia.ch]
- 6. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]
- 7. 2-Aminopyridine [webbook.nist.gov]
Comparative study of different synthetic routes to 3-substituted pyridin-2-amines
For Researchers, Scientists, and Drug Development Professionals
The 3-substituted pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides a comparative analysis of the most common synthetic routes to this important class of compounds, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic strategy for a target 3-substituted pyridin-2-amine depends on several factors, including the desired substituent at the 3-position, the nature of the amine, and the overall complexity of the target molecule. The following table summarizes the key features of the three main synthetic approaches.
| Synthetic Route | General Scheme | Advantages | Disadvantages | Typical Yields |
| Nucleophilic Aromatic Substitution (SNAr) | - Atom economical.- Simple reaction conditions.- Readily available starting materials. | - Limited to electron-deficient pyridines or requires harsh conditions.- Deactivated 2-halopyridines may give low yields. | 40-95% | |
| Transition-Metal Catalyzed Cross-Coupling | - Broad substrate scope.- High functional group tolerance.- Milder conditions compared to classical SNAr. | - Requires expensive catalysts and ligands.- Potential for metal contamination in the final product.- Optimization of reaction conditions can be tedious. | 60-95% | |
| Ring Formation via Multicomponent Reactions (MCRs) | - High efficiency and convergence.- One-pot procedures.- Good to excellent yields.- Environmentally friendly (often solvent-free or in green solvents). | - Primarily for the synthesis of 2-amino-3-cyanopyridines.- Substrate scope can be limited by the specific MCR. | 70-95% |
In Detail: Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) of Activated 2-Halopyridinium Salts
This method relies on the activation of the pyridine ring towards nucleophilic attack. The formation of a pyridinium salt enhances the electrophilicity of the C2 position, facilitating substitution by an amine.
General Procedure for SNAr of 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate:
To a solution of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate (1.0 equiv) in acetonitrile, the desired amine (1.2 equiv) is added at room temperature. The reaction mixture is stirred for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding 2-aminopyridine derivative. For sterically hindered amines, heating may be required to achieve good yields.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and is widely applicable to the synthesis of 2-aminopyridines from 2-halopyridines. The choice of ligand is crucial for achieving high yields, especially with less reactive chloro- and bromopyridines.
General Procedure for Buchwald-Hartwig Amination of 3-Substituted-2-chloropyridines:
To an oven-dried Schlenk tube are added the 3-substituted-2-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed toluene is added, and the reaction mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Ring Formation: Four-Component Synthesis of 2-Amino-3-cyanopyridines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The synthesis of 2-amino-3-cyanopyridines is a classic example of the power of MCRs.
General Procedure for the Four-Component Synthesis of 2-Amino-3-cyanopyridines:
A mixture of an aromatic aldehyde (1.0 mmol), a methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) is prepared. The reaction can be carried out under solvent-free conditions with microwave irradiation for 7-9 minutes or in a solvent such as ethanol or acetonitrile, often with a catalyst like copper nanoparticles, at reflux. After completion of the reaction, the mixture is cooled, and the solid product is typically collected by filtration and washed with a small amount of cold ethanol. The crude product can be further purified by recrystallization.
Strategic Selection of a Synthetic Route
The choice of the most appropriate synthetic route is dictated by the specific substitution pattern of the target 3-substituted pyridin-2-amine. The following workflow provides a general guideline for this decision-making process.
Caption: A decision-making workflow for selecting a synthetic route to 3-substituted pyridin-2-amines.
Conclusion
The synthesis of 3-substituted pyridin-2-amines can be achieved through several effective strategies. For the specific case of 2-amino-3-cyanopyridines, multicomponent reactions represent the most efficient and direct approach. For other 3-substituted analogues, the choice between nucleophilic aromatic substitution and transition-metal catalyzed cross-coupling depends on the availability of starting materials, the electronic nature of the pyridine ring, and the functional group tolerance required. The development of new catalytic systems and novel cyclization strategies continues to expand the toolbox for accessing this important class of molecules, enabling further advancements in drug discovery and materials science.
Validating the Mechanism of Action for 3-tert-Butylsulfanyl-pyridin-2-ylamine Analogs as FLAP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-tert-Butylsulfanyl-pyridin-2-ylamine analogs as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). By objectively presenting experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document serves as a valuable resource for researchers engaged in the development of novel anti-inflammatory therapeutics.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators implicated in the pathophysiology of a range of diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[1][2] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) for its activity.[1][3] FLAP, an integral membrane protein, facilitates the transfer of arachidonic acid to 5-LO, the rate-limiting step in leukotriene production.[3] Consequently, inhibition of FLAP presents a compelling therapeutic strategy for the treatment of inflammatory disorders.
The this compound scaffold has emerged as a key pharmacophore in the development of potent and selective FLAP inhibitors. This guide focuses on the validation of the mechanism of action for analogs based on this scaffold, with a particular emphasis on the well-characterized compounds AM103 and AM803 (also known as GSK2190915).
Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway
The primary mechanism of action for this compound analogs is the inhibition of FLAP, which in turn blocks the synthesis of leukotrienes from arachidonic acid.[4] This targeted approach prevents the production of downstream pro-inflammatory mediators, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Comparative Performance of FLAP Inhibitors
The following table summarizes the in vitro and in vivo potency of key this compound analogs and other notable FLAP inhibitors. The data highlights the significant potency of this class of compounds.
| Compound | Target | Assay | Potency (IC50/EC50/ED50) | Reference |
| AM103 | FLAP | Rat ex vivo whole-blood LTB4 inhibition | EC50 ≈ 60 nM | [5] |
| FLAP | Rat in vivo lung LTB4 inhibition | ED50 = 0.8 mg/kg | [5] | |
| FLAP | Rat in vivo lung CysLT production | ED50 = 1 mg/kg | [5] | |
| AM803 (GSK2190915) | FLAP | Rat ex vivo whole-blood LTB4 biosynthesis | EC50 ≈ 7 nM | [6] |
| FLAP | Rat in vivo lung LTB4 production | ED50 = 0.12 mg/kg | [6] | |
| FLAP | Rat in vivo lung CysLT production | ED50 = 0.37 mg/kg | [6] | |
| MK-886 | FLAP | FLAP binding assay | IC50 = 30 nM | |
| MK-591 | FLAP | FLAP binding assay | IC50 = 1.6 nM | |
| AZD5718 | FLAP | FLAP binding assay | IC50 = 6.3 nM |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a wide array of this compound analogs is not publicly available in a single source, analysis of the structures of AM103 and AM803 provides valuable insights. Both compounds share the core 3-tert-Butylsulfanyl-1-(benzyl)-1H-indol-2-yl-2,2-dimethylpropionic acid structure, with variations on the pyridine moiety attached to the benzyl group and the pyridine moiety at the 5-position of the indole.
The evolution from AM103 to the more potent AM803 involved the substitution of a methoxy group on the benzyl-linked pyridine with an ethoxy group and the addition of a methyl group to the pyridine at the 5-position of the indole. These modifications likely enhance the binding affinity of the molecule to the hydrophobic pocket of FLAP, where other inhibitors like MK-591 are known to bind.[7] The tert-butylsulfanyl group is a crucial lipophilic moiety that likely contributes significantly to the interaction with the membrane-embedded FLAP. Further SAR studies are warranted to systematically explore the impact of modifications to the pyridine ring, the sulfide linker, and the tert-butyl group on FLAP inhibitory activity.
Experimental Protocols
Validation of the mechanism of action of this compound analogs as FLAP inhibitors relies on robust biochemical and cell-based assays. The following is a detailed methodology for a key experiment: the ex vivo human whole blood LTB4 inhibition assay.
Ex Vivo Human Whole Blood Leukotriene B4 (LTB4) Inhibition Assay
Objective: To determine the potency of test compounds in inhibiting the production of LTB4 in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Calcium ionophore A23187 (stimulant).
-
Phosphate-buffered saline (PBS).
-
Methanol or other suitable solvent for reaction quenching.
-
LTB4 ELISA kit or LC-MS/MS system for quantification.
-
Centrifuge, incubator, and other standard laboratory equipment.
Procedure:
-
Blood Collection and Preparation: Collect human venous blood into tubes containing heparin as an anticoagulant. The assay should be performed within a few hours of blood collection.
-
Compound Incubation: Aliquot the whole blood into microcentrifuge tubes. Add various concentrations of the test compounds (or vehicle control) to the blood samples. Pre-incubate the samples for a specified time (e.g., 15-30 minutes) at 37°C to allow for compound distribution and target engagement.
-
Stimulation of LTB4 Production: Initiate leukotriene synthesis by adding a pre-determined optimal concentration of calcium ionophore A23187 (e.g., 10 µM) to the blood samples.[8][9] Incubate for a defined period (e.g., 30 minutes) at 37°C.[8]
-
Reaction Termination: Stop the reaction by placing the tubes on ice and adding a quenching solution, such as cold methanol.
-
Sample Processing: Centrifuge the samples to pellet the blood cells. Collect the plasma supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the plasma samples using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the concentration of the test compound. Calculate the IC50 value, which represents the concentration of the compound required to inhibit LTB4 production by 50%.
Comparison with Alternative Therapeutic Strategies
The development of FLAP inhibitors represents a targeted approach to anti-inflammatory therapy. It is important to consider this mechanism in the context of other established and emerging treatments for inflammatory diseases like asthma.
| Therapeutic Class | Mechanism of Action | Key Advantages | Key Limitations |
| FLAP Inhibitors | Block the production of all leukotrienes (LTB4 and CysLTs) at an early stage of the biosynthesis pathway. | Upstream inhibition of a key inflammatory pathway; potential for broad anti-inflammatory effects. | Limited clinical data compared to established therapies; potential for off-target effects that need to be carefully evaluated. |
| Corticosteroids (Inhaled) | Broad anti-inflammatory effects through genomic mechanisms, reducing the expression of multiple pro-inflammatory genes. | Highly effective in controlling asthma symptoms and preventing exacerbations. | Potential for local and systemic side effects with long-term, high-dose use. |
| Leukotriene Receptor Antagonists (LTRAs) | Selectively block the action of cysteinyl leukotrienes at their receptors (CysLT1). | Oral administration; generally well-tolerated. | Less effective than inhaled corticosteroids for most patients; do not block the pro-inflammatory effects of LTB4. |
| Long-Acting β2-Agonists (LABAs) | Bronchodilation through relaxation of airway smooth muscle. | Effective in preventing bronchoconstriction and improving lung function. | Do not address the underlying inflammation; should be used in combination with an inhaled corticosteroid. |
| Biologics (e.g., anti-IgE, anti-IL-5) | Target specific components of the inflammatory cascade (e.g., IgE, IL-5). | Highly effective for specific patient populations with severe, uncontrolled asthma. | High cost; administered via injection; only effective for specific asthma phenotypes. |
Conclusion
Analogs of this compound have been validated as potent and selective inhibitors of FLAP, a key enzyme in the pro-inflammatory leukotriene biosynthesis pathway. The data presented in this guide demonstrates their potential as a promising class of anti-inflammatory agents. Further research, particularly comprehensive SAR studies, will be crucial for the optimization of this scaffold and the development of next-generation FLAP inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of these and other novel anti-inflammatory compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amira Pharmaceuticals Hits Two Development Milestones Related To FLAP Inhibitor Program | Science 2.0 [science20.com]
- 5. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of AM803, a novel selective five-lipoxygenase-activating protein (FLAP) inhibitor in rodent models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-tert-Butylsulfanyl-pyridin-2-ylamine: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 3-tert-Butylsulfanyl-pyridin-2-ylamine (CAS Number: 551950-47-1), a compound used in research and development.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to the potential hazards associated with pyridine and thiol-containing compounds, all waste containing this substance must be treated as hazardous.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety glasses with side-shields or chemical splash goggles, and a standard laboratory coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[2][3]
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[2][3] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Waste Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2] This waste stream should be kept separate from incompatible materials, such as strong oxidizing agents and acids.[2][4]
Step 2: Waste Collection and Labeling
Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[2] The label should clearly identify the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[2]
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2] The storage area should be cool, dry, and away from sources of ignition.[5]
Step 4: Final Disposal
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.[3][5] Current practices for the disposal of similar pyridine-based waste may include rotary kiln incineration.[6]
Key Data Summary
| Property | Value | Reference |
| CAS Number | 551950-47-1 | [1] |
| Molecular Formula | C9H14N2S | [1] |
| Molecular Weight | 182.29 | [1] |
| Hazard Classification | Irritant | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [2][4] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Sulfur oxides | [5] |
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. aksci.com [aksci.com]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-tert-Butylsulfanyl-pyridin-2-ylamine
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-tert-Butylsulfanyl-pyridin-2-ylamine (CAS Number: 551950-47-1). The primary known hazard for this compound is irritation.[1] Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for specific experimental conditions. However, based on the irritant nature of this compound and guidelines for handling similar chemical structures like aminopyridines, the following PPE is required.[2]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. Double-gloving is recommended.[2][3][4] | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles.[2][5] A face shield may be necessary for splash hazards.[6][7] | To protect eyes from dust particles and splashes, which can cause serious irritation.[2] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[2] | To prevent accidental skin exposure.[2] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[2][4][8] A respirator may be required for high-dust conditions or spill cleanup. | To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[2][9] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures will minimize exposure and ensure safe handling.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][5]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect any solid waste, including contaminated weighing paper and pipette tips, in a designated, properly labeled, and sealed hazardous waste container.[3] |
| Liquid Waste | Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[3][5] Do not mix with incompatible waste streams such as strong oxidizing agents and acids.[5][8] |
| Container Disposal | Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines. |
| Regulatory Compliance | Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office in compliance with local, state, and federal regulations.[5] |
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
